TSHR antagonist S37b
Description
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Properties
IUPAC Name |
(1R,2R,9S,10R,11S,12S,16S)-9,14-diphenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S2/c28-23-18-14-11-15(19(18)24(29)27(23)13-9-5-2-6-10-13)20-17(14)16(12-7-3-1-4-8-12)21-22(31-20)26-25(30)32-21/h1-10,14-20H,11H2,(H,26,30)/t14-,15-,16-,17-,18+,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFJFPYQZCZNIH-BYXVQRNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C(C3C7=CC=CC=C7)SC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]3[C@@H]([C@H]1[C@@H]4[C@H]2C(=O)N(C4=O)C5=CC=CC=C5)SC6=C([C@@H]3C7=CC=CC=C7)SC(=O)N6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the TSHR Antagonist S37b: Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of S37b, a small-molecule antagonist of the Thyrotropin Receptor (TSHR). S37b is the less active enantiomer of the selective TSHR antagonist S37a. This document details its effects on TSHR signaling, presents available quantitative data, and outlines the experimental protocols used for its characterization.
Core Mechanism of Action
S37b, alongside its more potent enantiomer S37a, functions as an allosteric antagonist of the TSHR. Emerging evidence suggests that these molecules do not compete directly with the endogenous ligand, thyrotropin (TSH), at its orthosteric binding site on the extracellular domain. Instead, they are proposed to bind to a novel allosteric pocket located at the interface between the extracellular and transmembrane domains of the receptor. This binding event induces a conformational change in the receptor, stabilizing an inactive state and thereby preventing the initiation of downstream signaling cascades.
While S37a has been shown to be a competitive antagonist of TSH-stimulated cAMP production, it acts as a noncompetitive antagonist of β-arrestin 1 recruitment. This suggests a biased antagonism, with differential effects on the G-protein-mediated and β-arrestin-mediated signaling pathways. As the enantiomer of S37a, S37b is presumed to share this allosteric binding site and general mechanism, albeit with significantly lower efficacy.
Data Presentation: Quantitative Analysis of TSHR Antagonism
Quantitative data for S37b is limited in publicly available literature, with most studies focusing on the more active enantiomer, S37a. S37b is consistently referred to as the "less effective enantiomer" with a "minor effect" on TSHR inhibition. For a comprehensive comparison, the inhibitory activity of S37a is presented below.
| Compound | Target | Assay Type | IC50 | Reference |
| S37a | Human TSHR | cAMP Accumulation | ~20 µM | [1] |
| S37a | Mouse TSHR | cAMP Accumulation | 40 µM | [1] |
| S37b | Human TSHR | cAMP Accumulation | Not Quantified (minor effect) | [2][3][4] |
Signaling Pathways
The TSHR canonically signals through two major pathways upon activation: the G-protein pathway, primarily Gs, leading to the production of cyclic AMP (cAMP), and the β-arrestin pathway, which is involved in receptor desensitization and can initiate separate signaling cascades.
G-Protein Signaling Pathway (cAMP)
S37a effectively inhibits TSH-induced cAMP accumulation. Given that S37b is its less active enantiomer, it is expected to have a similar, though much weaker, inhibitory effect on this pathway.
β-Arrestin Signaling Pathway
Studies on S37a suggest it acts as a noncompetitive antagonist of β-arrestin 1 recruitment. This indicates that its binding to the allosteric site can prevent the conformational changes necessary for β-arrestin interaction, independent of TSH binding. The effect of S37b on this pathway has not been explicitly detailed, but it is likely to have a negligible impact due to its overall low activity.
Experimental Protocols
The characterization of S37b and its enantiomer S37a primarily involved in vitro cell-based assays to measure their impact on TSHR signaling.
cAMP Accumulation Assay
This assay is fundamental for quantifying the Gs-mediated signaling of the TSHR.
Objective: To determine the inhibitory effect of S37b on TSH-induced intracellular cAMP production.
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR.
Methodology:
-
Cell Culture: HEK293-TSHR cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
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Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
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Compound Treatment: Prior to stimulation, cells are pre-incubated with varying concentrations of S37b (or vehicle control) for a specified period (e.g., 30 minutes) in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
TSH Stimulation: Cells are then stimulated with a fixed concentration of bovine TSH (e.g., EC80) for a defined incubation time (e.g., 1 hour) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit, according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as a percentage of the maximal TSH response, and IC50 values are calculated by nonlinear regression analysis.
β-Arrestin Recruitment Assay
This assay is used to assess the antagonist's effect on the recruitment of β-arrestin to the activated TSHR.
Objective: To determine if S37b inhibits TSH-induced β-arrestin recruitment to the TSHR.
Cell Line: A suitable cell line (e.g., U2OS or CHO) engineered to co-express the TSHR fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor).
Methodology:
-
Principle: Upon TSH stimulation, β-arrestin is recruited to the TSHR, bringing the two enzyme fragments into close proximity. This results in the formation of a functional enzyme that can hydrolyze a substrate to produce a detectable signal (e.g., chemiluminescence).
-
Cell Plating: Cells are seeded into white, clear-bottom 96- or 384-well plates and incubated overnight.
-
Compound Incubation: Cells are pre-incubated with various concentrations of S37b or vehicle.
-
Agonist Stimulation: Cells are then stimulated with an EC80 concentration of TSH.
-
Signal Detection: After incubation, the substrate is added, and the luminescent signal is measured using a plate reader.
-
Data Analysis: The inhibitory effect of S37b is determined by the reduction in the TSH-induced signal.
Conclusion
S37b is the less potent enantiomer of the selective allosteric TSHR antagonist, S37a. While quantitative data on its inhibitory activity is scarce, it is understood to act through a similar mechanism as S37a, binding to a novel allosteric site and preferentially inhibiting the Gs-cAMP signaling pathway. Its significantly reduced potency compared to S37a makes it a useful tool for structure-activity relationship studies but limits its potential as a therapeutic agent. Further investigation would be required to fully quantify its inhibitory constants and explore any potential for biased antagonism.
References
- 1. Implications of an Improved Model of the TSH Receptor Transmembrane Domain (TSHR-TMD-TRIO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSHR antagonist S37b|CAS 2143452-22-4|DC Chemicals [dcchemicals.com]
- 4. Arrestin-β-1 Physically Scaffolds TSH and IGF1 Receptors to Enable Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
S37b as a Negative Control for TSHR Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of S37b as a negative control in studies involving the inhibition of the Thyroid-Stimulating Hormone Receptor (TSHR). This document outlines the rationale for its use, presents available data on its activity, provides detailed experimental protocols, and illustrates the relevant signaling pathways.
Introduction: The Importance of a Negative Control in TSHR Inhibition Studies
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that plays a pivotal role in thyroid gland function and is a key target in the pathophysiology of Graves' disease and Graves' orbitopathy.[1][2] Small molecule antagonists of the TSHR are of significant interest for therapeutic development. In the preclinical evaluation of such antagonists, the use of a proper negative control is crucial to validate the specificity and on-target effects of the active compound.
S37b is the less effective enantiomer of the potent and selective TSHR antagonist, S37a.[3][4] Due to its stereochemical relationship with S37a but significantly reduced biological activity, S37b serves as an ideal negative control in experiments designed to assess TSHR inhibition. Its use allows researchers to distinguish between specific receptor-mediated effects of the active antagonist and any potential off-target or non-specific effects of the chemical scaffold.
Mechanism of Action of TSHR and the Role of S37b
TSH binding to its receptor primarily activates the Gs alpha subunit (Gαs), leading to the stimulation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and release of thyroid hormones. The TSHR can also couple to the Gq/11 alpha subunit (Gαq/11), activating the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.
S37a is a small molecule antagonist that allosterically inhibits TSHR activation.[1] In contrast, S37b, its enantiomer, exhibits only a minor effect on TSHR inhibition.[3][4] This stark difference in activity between the two enantiomers underscores the stereospecificity of the interaction between the antagonist and the receptor, making S37b a highly suitable negative control.
Data Presentation: Comparative Activity of TSHR Antagonists
| Compound | Target | Assay | Key Parameter | Value | Reference |
| S37a | Human TSHR | TSH-induced cAMP accumulation in HEK293 cells | IC50 | Micromolar range | [1] |
| S37b | Human TSHR | TSH-induced cAMP accumulation in HEK293 cells | Activity | Minor to no effect | [3][4] |
Experimental Protocols
The following are detailed methodologies for key experiments where S37b can be employed as a negative control.
In Vitro TSHR-Mediated cAMP Accumulation Assay
This is the primary functional assay to assess the activity of TSHR antagonists.
Objective: To measure the inhibition of TSH-induced cAMP production by a test compound (e.g., S37a) and its negative control (S37b).
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR (HEK-TSHR).
Materials:
-
HEK-TSHR cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
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Bovine TSH (bTSH)
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S37a and S37b
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3-isobutyl-1-methylxanthine (IBMX)
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cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
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Phosphate Buffered Saline (PBS)
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96-well or 384-well cell culture plates
Protocol:
-
Cell Seeding: Seed HEK-TSHR cells into 96-well or 384-well plates at a density that allows for confluent monolayer formation after 24-48 hours of incubation.
-
Compound Preparation: Prepare a dilution series of S37a and S37b in assay buffer. Include a vehicle control (e.g., DMSO).
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Pre-incubation with Antagonists: On the day of the experiment, wash the cells with PBS and replace the medium with serum-free DMEM containing 0.5 mM IBMX (to inhibit phosphodiesterases and allow cAMP accumulation). Add the diluted S37a, S37b, or vehicle control to the respective wells and incubate for 30 minutes at 37°C.
-
TSH Stimulation: Add bTSH to the wells at a final concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
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Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value for S37a. The data for S37b should show a flat or near-flat line, indicating a lack of inhibition.
In Vitro Model of Graves' Orbitopathy using Orbital Fibroblasts
This assay assesses the effect of TSHR antagonists on a more disease-relevant cell type.
Objective: To evaluate the ability of S37a, with S37b as a negative control, to inhibit TSHR-mediated responses in primary orbital fibroblasts from patients with Graves' orbitopathy.
Cell Line: Primary cultures of orbital fibroblasts isolated from patients with Graves' orbitopathy.
Materials:
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Primary orbital fibroblasts
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Cell culture medium for fibroblasts
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Recombinant human TSH (rhTSH) or patient-derived TSHR-stimulating autoantibodies (TSAbs)
-
S37a and S37b
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Assay kits for downstream readouts (e.g., hyaluronan production ELISA, adipogenesis differentiation assays)
Protocol:
-
Cell Culture: Culture primary orbital fibroblasts according to standard protocols.
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Pre-treatment with Antagonists: Seed the fibroblasts in appropriate culture plates. Once they reach the desired confluency, pre-treat the cells with S37a, S37b, or vehicle control for 1-2 hours.
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Stimulation: Stimulate the cells with rhTSH or TSAbs.
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Incubation: Incubate for a period appropriate for the desired readout (e.g., 24-48 hours for hyaluronan production, several days for adipogenesis).
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Measurement of Downstream Effects:
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Hyaluronan Production: Measure the concentration of hyaluronan in the culture supernatant using an ELISA kit.
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Adipogenesis: Induce adipocyte differentiation and assess lipid accumulation by Oil Red O staining.
-
-
Data Analysis: Compare the effects of S37a to the vehicle control and the S37b negative control. S37a is expected to inhibit the TSH/TSAb-induced effects, while S37b should have no significant effect.
Mandatory Visualizations
Signaling Pathways
Caption: TSHR Signaling Pathways and Points of Inhibition.
Experimental Workflow
Caption: Workflow for TSHR cAMP Inhibition Assay.
Logical Relationship
Caption: Logical Relationship of S37 Enantiomers.
References
- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016064716A1 - Combination therapy of tshr antagonist and igfr inhibitor - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Synthesis of TSHR Antagonist S37b: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and synthesis of the thyrotropin receptor (TSHR) antagonist, S37b. The document details the experimental methodologies, presents available quantitative data, and visualizes the relevant biological pathways and discovery workflows. S37b is notable as the less effective enantiomer of the potent TSHR antagonist S37a, and its discovery was a key step in the stereochemical investigation of a novel class of TSHR inhibitors.
Introduction: The Quest for TSHR Antagonists
The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) pivotal to thyroid gland function and a key autoantigen in Graves' disease.[1] In this autoimmune disorder, stimulating TSHR autoantibodies (TRAbs) lead to hyperthyroidism and can cause extrathyroidal manifestations like Graves' orbitopathy (thyroid eye disease).[1] Consequently, the development of TSHR antagonists is a significant therapeutic goal.
The journey to S37b began with a high-throughput screening campaign to identify small-molecule inhibitors of the TSHR.[1][2] This effort led to the discovery of a racemic compound, S37, which demonstrated antagonistic properties. Subsequent stereoselective synthesis and enantiomeric separation of S37 yielded two distinct enantiomers: the highly active antagonist S37a and its less active counterpart, S37b.[1] While S37a has been the focus of further development due to its potent TSHR inhibition, the characterization of S37b has been instrumental in understanding the stereospecific interactions required for high-affinity binding and antagonism at the TSHR.
Quantitative Data
The quantitative data available for S37b is limited, with most studies focusing on its more active enantiomer, S37a. S37b is consistently described as having only a minor inhibitory effect on the TSHR.[3] For a comprehensive comparison, the inhibitory activities of S37a are presented below.
| Compound | Target | Assay System | IC50 | Reference |
| S37a | human TSHR | HEK293 cells | ~20 µM | [4][5] |
| S37a | murine TSHR | HEK293 cells | 40 µM | [4][5] |
| S37b | TSHR | Not specified | Minor effect reported, no quantitative data available | [3] |
Experimental Protocols
Synthesis of Racemic S37 and Enantiomeric Separation
The specific, detailed synthesis protocol for the racemic parent compound S37 is described in patent WO 2017/186793 A1. While the full text of the patent is not publicly available through standard search mechanisms, it is the primary source for the chemical synthesis methodology. The process is described as a stereoselective synthesis leading to the S37 molecule, which contains seven chiral centers.[1]
Following the synthesis of the racemic mixture S37, the individual enantiomers, S37a and S37b, were isolated via enantiomeric separation.[1][2] This process, typically involving chiral chromatography, allowed for the characterization of the biological activity of each enantiomer.
TSHR Functional Antagonism Assay (cAMP Accumulation)
The primary method for evaluating the antagonistic activity of compounds like S37b is a functional assay that measures the inhibition of TSH-induced cyclic adenosine monophosphate (cAMP) accumulation in cells expressing the TSHR.
Objective: To determine the potency of a test compound in inhibiting the TSH-stimulated production of cAMP.
Cell Line: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR.
Principle: TSH binding to the TSHR activates the Gs alpha subunit of the associated G protein, which in turn stimulates adenylyl cyclase to produce cAMP. An antagonist will block this TSH-induced cAMP production in a dose-dependent manner.
Protocol Outline:
-
Cell Culture and Plating: TSHR-expressing cells are cultured under standard conditions and seeded into 96-well or 384-well microplates.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., S37b) for a defined period.
-
TSH Stimulation: A fixed concentration of TSH (typically at an EC80 concentration to elicit a robust but not maximal response) is added to the wells containing the test compound and incubated to stimulate cAMP production.
-
Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).
-
Data Analysis: The cAMP levels in the presence of the test compound are compared to the levels with TSH stimulation alone. The results are typically plotted as a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).
Visualizations
TSHR Signaling Pathways
The TSHR primarily signals through two major G protein-coupled pathways: the Gs/cAMP pathway, which is crucial for thyroid hormone synthesis and secretion, and the Gq/PLC pathway, which is involved in cell proliferation and differentiation.
Caption: TSHR signaling through Gs and Gq pathways and inhibition by S37b.
Discovery and Characterization Workflow for S37b
The logical flow from initial screening to the characterization of individual enantiomers is a multi-step process common in drug discovery.
Caption: Workflow for the discovery and characterization of S37 enantiomers.
Conclusion
The discovery of S37b, while overshadowed by its highly active enantiomer S37a, represents a crucial aspect of the structure-activity relationship studies for this class of TSHR antagonists. The significant difference in activity between the two enantiomers underscores the high degree of stereospecificity required for effective inhibition of the TSHR. Although detailed quantitative data on S37b's inhibitory properties are not publicly available, its role as a low-activity counterpart to S37a provides a valuable tool for researchers investigating the molecular interactions at the TSHR allosteric binding site. Further studies on the S37 scaffold may yet yield even more potent and selective TSHR antagonists for the treatment of Graves' disease and other TSHR-mediated conditions.
References
- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
The Role of S37b in Elucidating TSHR Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) integral to thyroid function and a significant target in autoimmune thyroid diseases such as Graves' disease. The study of TSHR signaling pathways relies on specific molecular tools to dissect its complex activation and inhibition mechanisms. This technical guide focuses on the role of S37b, a small molecule antagonist, in the investigation of TSHR signaling. S37b is the less effective enantiomer of the potent and selective TSHR antagonist, S37a.[1][2] Its primary utility in research lies in its use as a negative control to demonstrate the stereospecificity of TSHR inhibition by its more active counterpart, S37a, thereby providing crucial insights into the structural requirements for ligand interaction and receptor modulation.
TSHR Signaling Pathways
The TSHR, upon activation by thyroid-stimulating hormone (TSH), primarily couples to the Gs alpha subunit (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This pathway is the canonical signaling cascade responsible for thyroid hormone synthesis and release. However, the TSHR can also couple to other G proteins, notably Gq/11, which activates the phospholipase C (PLC) pathway, resulting in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization and protein kinase C (PKC) activation. Furthermore, TSHR signaling is also modulated by β-arrestin recruitment, which can lead to receptor desensitization and internalization, as well as initiation of G protein-independent signaling cascades.
The following diagram illustrates the primary TSHR signaling pathways:
References
An In-depth Technical Guide on the Role of Enantiomers in Thyroid Research: A Case Study of the TSH Receptor Agonist C2 and its Enantiomers
A Note on the Inactive Enantiomer S37b: Initial searches for an inactive enantiomer designated "S37b" for thyroid research did not yield any specific findings in publicly available scientific literature. The research landscape prominently features a TSH receptor (TSHR) antagonist, S37a, which is the active enantiomer of a racemic compound, S37. There is no mention of a corresponding inactive enantiomer, S37b.
This guide will instead focus on a well-documented example of enantiomeric activity in thyroid research: the small-molecule TSH receptor agonist C2 and its separated enantiomers, E1 and E2. The less active enantiomer, E1, serves as an excellent case study for the principles of stereoisomerism in drug design and its application as a negative control in experimental settings.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the nuances of thyroid hormone signaling and the development of targeted therapeutics.
Introduction to TSH Receptor Agonism and Enantiomers
The thyroid-stimulating hormone (TSH) receptor is a primary regulator of thyroid gland function. Agonists of the TSHR, such as the small molecule C2 (NCGC00161870), have been developed as potential orally available alternatives to recombinant human TSH (rhTSH) for diagnostic and therapeutic purposes in thyroid cancer management.[1][2]
C2 is a racemic mixture, meaning it is composed of equal parts of two enantiomers, E1 and E2, which are non-superimposable mirror images of each other.[1][3] As is common in pharmacology, these enantiomers can exhibit significantly different biological activities. The more potent (S)-(+) isomer has been identified as E2, while E1 is the less active counterpart.[1]
Quantitative Data Presentation
The following tables summarize the quantitative data comparing the activity of the racemic mixture C2 and its enantiomers E1 and E2.
Table 1: In Vitro Activity of C2, E1, and E2
| Compound | EC50 for cAMP Production (nM) in HEK293-TSHR Cells | Fold Increase in Thyroperoxidase (TPO) mRNA | Fold Increase in Sodium-Iodide Symporter (NIS) mRNA |
| C2 (racemate) | 46 | 92 | 20 |
| E1 | 217 | 55 | 4 |
| E2 | 18 | 137 | 121 |
Data sourced from studies on HEK293 cells expressing human TSHRs and primary cultures of human thyrocytes.[1][4]
Table 2: In Vivo Activity of C2, E1, and E2 in Mice
| Compound | Fold Increase in Radioactive Iodine Uptake (RAIU) | Fold Increase in Serum T4 |
| C2 (racemate) | 1.5 | 2.4 |
| E1 | No significant effect | 1.9 |
| E2 | 2.8 | 5.6 |
Data sourced from in vivo studies in mice.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chiral Separation of C2 Enantiomers
The separation of E1 and E2 from the racemic mixture C2 is achieved using chiral high-performance liquid chromatography (HPLC).[1]
-
Column: A chiral stationary phase (CSP) column is used. The specific type of CSP is chosen based on its ability to selectively interact with the enantiomers. Polysaccharide-based CSPs are commonly used for their broad applicability.
-
Mobile Phase: The composition of the mobile phase is optimized to achieve the best separation. This often involves a mixture of solvents such as hexane and ethanol or methanol, sometimes with additives like trifluoroacetic acid to improve peak shape.
-
Detection: Elution of the separated enantiomers is monitored using a UV detector at a wavelength where the compounds exhibit strong absorbance.
-
Elution Order: The order in which the enantiomers elute depends on the specific CSP and mobile phase used. The absolute configuration of the separated enantiomers can be determined by techniques such as X-ray crystallography.[1]
In Vitro cAMP Production Assay
The potency of TSHR agonists is often determined by measuring their ability to stimulate the production of cyclic AMP (cAMP), a key second messenger in TSHR signaling. A common method is the Homogeneous Time Resolved Fluorescence (HTRF) cAMP assay.[3]
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human TSH receptor are typically used.[3]
-
Assay Principle: This is a competitive immunoassay. Cellular cAMP produced upon TSHR activation competes with a labeled cAMP (d2) for binding to an anti-cAMP antibody labeled with a cryptate. The proximity of the d2 and cryptate labels when bound results in a FRET signal. An increase in cellular cAMP leads to a decrease in the HTRF signal.
-
Protocol:
-
Cell Plating: Seed HEK293-TSHR cells into a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compounds (C2, E1, E2) or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for TSHR activation and cAMP production.
-
Lysis and Detection: Add a lysis buffer containing the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) to each well.
-
Reading: After a further incubation period (typically 60 minutes), read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission signals and plot the results against the compound concentration to determine the EC50 values.
-
Quantification of TPO and NIS mRNA by Real-Time RT-PCR
The functional consequence of TSHR activation in thyrocytes is the upregulation of genes involved in thyroid hormone synthesis, such as thyroperoxidase (TPO) and the sodium-iodide symporter (NIS).
-
Cell Culture: Primary cultures of human thyrocytes are used to assess the physiological response.
-
Protocol:
-
Treatment: Treat the thyrocytes with the test compounds (C2, E1, E2) or a control for a specified period (e.g., 5 days).[1]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: Perform real-time PCR using a qPCR instrument. The reaction mixture includes the cDNA template, specific primers for TPO, NIS, and a housekeeping gene (e.g., GAPDH for normalization), and a fluorescent dye (e.g., SYBR Green) or a probe that binds to the amplified DNA.
-
Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression levels of the target genes. The fold change in mRNA expression is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
In Vivo Radioactive Iodine Uptake (RAIU) Assay in Mice
This assay measures the ability of the thyroid gland to take up iodine, a key function stimulated by TSHR activation.
-
Animal Model: Female BALB/c mice are commonly used.
-
Protocol:
-
Dosing: Administer the test compounds (C2, E1, E2) or a vehicle control to the mice, typically via oral gavage.
-
Radioiodine Administration: At a specified time after compound administration, inject the mice with a tracer dose of radioactive iodine (e.g., ¹²⁵I).
-
Uptake Measurement: After a set period to allow for iodine uptake (e.g., 24 hours), euthanize the mice and excise the thyroid glands.
-
Counting: Measure the radioactivity in the thyroid glands using a gamma counter.
-
Data Analysis: Express the RAIU as a percentage of the injected dose or as a fold increase over the control group.
-
Measurement of Serum Thyroxine (T4)
Increased TSHR signaling leads to the synthesis and secretion of thyroid hormones, primarily thyroxine (T4).
-
Sample Collection: Collect blood samples from the mice at specified time points after compound administration.
-
Protocol (ELISA):
-
Sample Preparation: Prepare serum from the collected blood samples.
-
ELISA: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit for mouse T4. This is typically a competitive assay where T4 in the sample competes with a labeled T4 for binding to an anti-T4 antibody coated on a microplate.
-
Detection: The amount of bound labeled T4 is inversely proportional to the concentration of T4 in the sample and is quantified by measuring the signal from a colorimetric substrate.
-
Data Analysis: Calculate the T4 concentration in the samples by comparing their absorbance to a standard curve.
-
Visualization of Signaling Pathways and Experimental Workflows
TSH Receptor Signaling Pathway
The following diagram illustrates the canonical TSH receptor signaling pathway leading to the expression of thyroid-specific genes.
Caption: TSH Receptor (TSHR) signaling pathway.
Experimental Workflow for Enantiomer Characterization
The following diagram outlines the typical experimental workflow for characterizing the activity of TSHR agonist enantiomers.
Caption: Workflow for TSHR agonist enantiomer evaluation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tripod.nih.gov [tripod.nih.gov]
In-Depth Technical Guide: S37b, a TSHR Antagonist for Graves' Disease Investigation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule TSHR antagonist S37b and its more active enantiomer, S37a, for the investigation of Graves' disease. This document details the mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes critical pathways and workflows.
Introduction to S37a/b and Graves' Disease
Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism. A promising therapeutic strategy involves the development of small molecule antagonists that can block the action of these autoantibodies on the TSHR. S37 is a chiral small molecule identified through high-throughput screening, with its enantiomer S37a demonstrating potent and selective antagonist activity against the TSHR. Its counterpart, S37b, exhibits significantly less activity and serves as a negative control in research settings.[1][2] This guide focuses on the properties and experimental investigation of the active enantiomer, S37a.
Mechanism of Action
S37a is a selective and competitive antagonist of the TSHR.[3] It functions as a negative allosteric modulator, binding to a site on the TSHR distinct from the orthosteric binding site for TSH and TSAbs. This allosteric inhibition prevents the conformational changes required for receptor activation, thereby blocking downstream signaling cascades.[4]
The primary signaling pathway activated by TSHR is the Gαs-adenylyl cyclase pathway. Upon activation, the TSHR couples with the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function. S37a effectively inhibits this TSH- and TSAb-induced cAMP accumulation.[3]
Data Presentation
In Vitro Efficacy of S37a
The following table summarizes the inhibitory activity of S37a against various TSHR activators in different cell-based assays.
| Activator | Cell Line | Assay Type | IC50 Value | Reference |
| TSH (murine TSHR) | HEK293 | cAMP Accumulation | 40 µM | [5] |
| TSH (human TSHR) | HEK293 | cAMP Accumulation | ~20 µM | [5] |
| M22 (human TSAb) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |
| KSAb1 (murine TSAb) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |
| C2 (small molecule agonist) | HEK293 | cAMP Accumulation | Inhibition Observed | [3] |
In Vivo Pharmacokinetics of S37a in Mice
The pharmacokinetic profile of S37a was assessed in mice following a single oral gavage administration.
| Parameter | Value | Animal Model | Dosing | Reference |
| Oral Bioavailability | 53% | SWISS (CD1) mice | 10 mg/kg | [3][5] |
| Half-life (t½) | 2.9 hours | SWISS (CD1) mice | 10 mg/kg | [5] |
| Toxicity | No toxicity observed | SWISS (CD1) mice | 10 mg/kg | [3] |
Experimental Protocols
High-Throughput Screening (HTS) for TSHR Antagonists
This protocol outlines the general steps for identifying TSHR antagonists from a small molecule library.[3][6]
Objective: To identify compounds that inhibit TSH-induced TSHR activation.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR and a cAMP-responsive element (CRE) coupled to a luciferase reporter gene.
-
Small molecule compound library.
-
Bovine TSH (bTSH).
-
Forskolin.
-
Cell culture medium and reagents.
-
384-well microplates.
-
Luciferase assay reagent.
-
Plate reader with luminescence detection capabilities.
Procedure:
-
Cell Plating: Seed the TSHR-expressing CHO cells into 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Addition: Add the small molecule library compounds to the wells at a final screening concentration (e.g., 10-20 µM).
-
Incubation: Incubate the plates with the compounds for a defined period (e.g., 1 hour) at 37°C.
-
Stimulation: Add a sub-maximal concentration of bTSH to the wells to stimulate the TSHR.
-
Incubation: Incubate the plates for a further period (e.g., 4-6 hours) to allow for luciferase gene expression.
-
Luciferase Assay: Add the luciferase assay reagent to the wells and measure the luminescence signal using a plate reader.
-
Hit Identification: Identify compounds that cause a significant reduction in the luciferase signal compared to control wells (bTSH stimulation without compound).
-
Counterscreening: To eliminate false positives that act downstream of the receptor, counterscreen the identified hits for their ability to inhibit forskolin-induced luciferase expression. Forskolin directly activates adenylyl cyclase, bypassing the TSHR. True TSHR antagonists should not inhibit the forskolin response.
cAMP Accumulation Assay (HTRF)
This protocol describes a method to quantify the inhibitory effect of S37a on TSH-induced cAMP production using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[7][8]
Objective: To determine the IC50 value of S37a for the inhibition of TSH-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human TSHR.
-
S37a.
-
Bovine TSH (bTSH).
-
cAMP HTRF assay kit (containing cAMP-d2 and anti-cAMP cryptate).
-
Cell culture medium and reagents.
-
384-well white microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the TSHR-expressing HEK293 cells into 384-well white plates and incubate overnight.
-
Compound Pre-incubation: Add serial dilutions of S37a to the wells and incubate for a short period (e.g., 30 minutes) at room temperature.
-
Stimulation: Add a fixed concentration of bTSH (typically the EC80 concentration) to the wells to stimulate cAMP production.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Lysis and Detection: Add the HTRF lysis buffer containing cAMP-d2 and anti-cAMP cryptate to the wells.
-
Incubation: Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the results against the concentration of S37a. Determine the IC50 value from the resulting dose-response curve.
Mandatory Visualizations
Signaling Pathways
References
- 1. [PDF] A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice. | Semantic Scholar [semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecule TSHR: Agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TSH Receptor Signaling Abrogation by a Novel Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
Probing TSHR Allosteric Modulation with the Enantiomeric Pair S37a and S37b
An In-Depth Technical Guide:
This guide provides a technical overview of the use of S37a, a selective negative allosteric modulator (NAM) of the Thyroid-Stimulating Hormone Receptor (TSHR), and its enantiomer, S37b, as a tool for studying receptor modulation. The stereospecific nature of this pair makes them valuable assets for researchers in endocrinology and drug development to ensure target-specific effects and elucidate the mechanisms of TSHR signaling.
Introduction to TSHR and Allosteric Modulation
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G-protein coupled receptor (GPCR) central to thyroid gland function and a key pathogenic factor in autoimmune conditions like Graves' disease.[1] TSH binding to the receptor primarily activates the Gαs protein, leading to the production of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1] However, the TSHR can also signal through other pathways, including the Gαq/11 pathway (leading to inositol phosphate accumulation) and β-arrestin recruitment, which can trigger distinct downstream cellular responses.[1][2][3]
Allosteric modulators are compounds that bind to a receptor at a site distinct from the orthosteric site where the endogenous ligand (TSH) binds.[4][5] Negative allosteric modulators (NAMs) like S37a reduce the receptor's response to the endogenous agonist.[5] A key advantage of allosteric modulators is their potential for greater subtype selectivity and a more nuanced "dimmer switch" effect compared to orthosteric antagonists.[5]
The use of an enantiomeric pair, such as the active modulator S37a and its less effective counterpart S37b, is a cornerstone of rigorous pharmacological investigation.[6] Demonstrating that the biological effect is stereoselective (i.e., produced by one enantiomer but not the other) provides strong evidence that the observed activity is due to a specific interaction with a chiral biological target, such as a receptor binding pocket, rather than non-specific effects.
Mechanism of Action and Binding Site
S37a is a highly selective, micromolar antagonist of the TSHR.[1][2] Unlike many small molecule modulators that bind within the transmembrane domain (TMD), S37a occupies a novel allosteric pocket located at the interface between the TSHR's extracellular domain (ECD) and the TMD.[2][6] This binding site involves key residues in the extracellular loop 1 (ECL1) and the internal agonist sequence of the receptor.[2][6]
By binding to this site, S37a stabilizes an inactive conformation of the receptor, thereby inhibiting signal transduction upon stimulation by TSH or by thyroid-stimulating autoantibodies (TSAb) found in Graves' disease patients.[1][6] S37b, as the less effective enantiomer, shows only a minor inhibitory effect, underscoring the precise stereochemical requirements for binding and activity at this allosteric site.[6]
Quantitative Data on Modulator Activity
The primary function of S37b is to serve as a negative control to validate the stereospecific activity of S37a. Quantitative data from functional assays consistently highlight the significant difference in potency between the two enantiomers.
| Compound | Target | Modulator Type | Key Signaling Pathway Inhibited | Potency (IC50) | Source |
| S37a | TSHR | Negative Allosteric Modulator | Gs/cAMP | Micromolar (µM) range | [1][2] |
| S37b | TSHR | Inactive Enantiomer / Control | Gs/cAMP | Minor / Insignificant Effect | [6] |
Key Experimental Protocols
Characterizing allosteric modulators like S37a and S37b requires robust functional assays that measure downstream signaling events. Below are detailed protocols for two essential assays.
This protocol describes how to measure the inhibition of TSH-induced cAMP production by S37a, using S37b as a negative control. Homogeneous Time-Resolved Fluorescence (HTRF) is a common competitive immunoassay format.[7][8]
Materials:
-
HEK293 cells stably expressing human TSHR (HEK-TSHR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., PBS with a phosphodiesterase inhibitor like 0.5 mM IBMX).
-
Bovine TSH (bTSH).
-
S37a and S37b, dissolved in DMSO and serially diluted.
-
HTRF cAMP assay kit (e.g., cAMP Dynamic 2, Cisbio).
-
Low-volume 384-well white plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Preparation: Culture HEK-TSHR cells to ~80% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired concentration (e.g., 400,000 cells/mL).
-
Compound Plating: Add 5 µL of serially diluted S37a, S37b, or DMSO vehicle control to the wells of a 384-well plate.
-
Cell Dispensing: Add 5 µL of the cell suspension (~2,000 cells) to each well containing the compounds and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Prepare a bTSH solution in assay buffer at 2x the final EC₈₀ concentration (the concentration that gives 80% of the maximal cAMP response, determined in a prior experiment). Add 10 µL of this solution to the wells. For "no stimulation" control wells, add 10 µL of assay buffer alone.
-
Incubation: Seal the plate and incubate for 30-60 minutes at room temperature to allow for cAMP production.
-
Detection: Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) in lysis buffer according to the manufacturer's instructions. Dispense 10 µL of the cAMP-d2 mix followed by 10 µL of the anti-cAMP Cryptate mix into each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).
-
Data Analysis: Calculate the 665/620 ratio and the Delta F% as per the kit instructions. Plot the response against the log concentration of S37a/S37b to determine the IC₅₀ value. Expect a dose-dependent inhibition for S37a and a flat or minimal response for S37b.
This assay determines if a modulator affects TSH-induced β-arrestin recruitment, a key pathway for receptor desensitization and biased signaling. The DiscoverX PathHunter assay is a widely used platform based on enzyme fragment complementation.[9][10]
Materials:
-
PathHunter cell line co-expressing TSHR-ProLink (PK) and β-arrestin-Enzyme Acceptor (EA).
-
Cell Plating Reagent.
-
Assay buffer.
-
Bovine TSH (bTSH).
-
S37a and S37b, dissolved in DMSO and serially diluted.
-
PathHunter Detection Reagent Kit.
-
Solid white 384-well cell culture plates.
-
Chemiluminescent plate reader.
Procedure:
-
Cell Plating: Prepare cells in Cell Plating Reagent at a concentration specified by the vendor. Dispense 10 µL of the cell suspension into each well of a 384-well plate. Incubate overnight at 37°C, 5% CO₂.
-
Compound Addition: Prepare 3x concentrated solutions of S37a, S37b, or vehicle in assay buffer. Add 5 µL to the appropriate wells and incubate for 30 minutes at 37°C.
-
Agonist Stimulation: Prepare a 4x concentrated solution of bTSH at its EC₈₀ concentration in assay buffer. Add 5 µL to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Equilibrate the plate and the PathHunter detection reagents to room temperature. Prepare the working detection solution according to the manufacturer's protocol. Add 20 µL to each well.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Data Acquisition: Read the chemiluminescent signal on a plate reader.
-
Data Analysis: Plot the relative light units (RLU) against the log concentration of the modulator to determine IC₅₀ values. This will reveal if S37a/b inhibits the TSH-mediated β-arrestin pathway.
Visualizations of Pathways and Workflows
The following diagrams illustrate the key concepts and processes involved in studying TSHR modulation with S37a/b.
Caption: TSHR canonical and non-canonical signaling pathways.
Caption: Workflow for characterizing S37a/b at the TSHR.
Caption: Logical model of S37a's negative allosteric modulation.
References
- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 4. Allosteric Modulators Hit the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are TSHR Negative Allosteric Modulator and how do they work? [synapse.patsnap.com]
- 6. WO2021028346A1 - Tshr ligand binding domain and methods using said domain - Google Patents [patents.google.com]
- 7. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay of TSHR Antagonist S37b
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyroid-stimulating hormone receptor (TSHR) is a key G protein-coupled receptor (GPCR) that regulates thyroid function. Its aberrant activation by autoantibodies is a hallmark of Graves' disease, leading to hyperthyroidism and associated complications such as Graves' orbitopathy. Consequently, the development of TSHR antagonists is a significant therapeutic strategy. S37b is a small-molecule antagonist of the TSHR. It is the less effective enantiomer of the more extensively studied S37a[1][2][]. These antagonists function by inhibiting the TSH-induced intracellular signaling cascade, primarily the production of cyclic adenosine monophosphate (cAMP)[4][5].
This document provides a detailed protocol for an in vitro assay to characterize the antagonistic activity of S37b on the TSHR. The described methodology is based on established protocols for small-molecule TSHR antagonists and focuses on the quantification of cAMP levels in a recombinant cell line.
Signaling Pathway and Experimental Workflow
The binding of TSH to its receptor activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. TSHR antagonists block this stimulation. The experimental workflow for assessing the antagonist activity of S37b involves treating TSHR-expressing cells with a fixed concentration of TSH and varying concentrations of S37b, followed by the measurement of intracellular cAMP levels.
Figure 1: TSHR Signaling Pathway and Point of Inhibition by S37b.
References
Application Notes and Protocols for the Experimental Design of TSHR Inhibition Using S37b
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thyrotropin receptor (TSHR) is a G-protein coupled receptor (GPCR) central to the regulation of thyroid gland function.[1] Pathological activation of the TSHR by autoantibodies is the primary cause of Graves' disease, an autoimmune disorder leading to hyperthyroidism and associated complications such as Graves' orbitopathy (GO).[2] Consequently, the development of TSHR antagonists is a promising therapeutic strategy.
This document provides a detailed guide for the experimental design and characterization of TSHR inhibitors, using the small molecule S37b as a case study. S37b is the less effective enantiomer of S37a, a potent and highly selective TSHR antagonist.[3] The stereoselective activity of the S37a/S37b pair offers an excellent model for validating assay sensitivity and specificity. These protocols are designed to guide researchers from initial in vitro characterization to preclinical in vivo evaluation.
Data Presentation: Comparative Inhibitory Activity
Quantitative data for novel compounds should be systematically organized to allow for clear comparison of potency, selectivity, and potential for further development. S37a has been characterized as a micromolar antagonist of the TSHR, while its enantiomer, S37b, exhibits only minor inhibitory effects.[3]
Table 1: In Vitro Potency of S37 Enantiomers
| Compound | Target | Cell Line | Assay Type | IC50 |
| S37a | human TSHR | HEK293 | cAMP Accumulation | ~20 µM[3][4] |
| murine TSHR | HEK293 | cAMP Accumulation | 40 µM[3][4] | |
| S37b | human TSHR | HEK293 | cAMP Accumulation | >100 µM (minor effect observed)[3] |
Note: The IC50 value for S37b is extrapolated based on qualitative descriptions in the literature. Direct quantitative measurement is recommended.
Table 2: In Vivo Pharmacokinetic Properties of S37a
| Compound | Animal Model | Dosage | Administration | Oral Bioavailability | Half-life (t½) |
| S37a | SWISS (CD1) mice | 10 mg/kg | Oral gavage | 53%[3][4] | 2.9 hours[4] |
Note: In vivo data for S37b is not currently available, which is expected for a less potent enantiomer not prioritized for further development.
Experimental Protocols
In Vitro Characterization: TSHR-Mediated cAMP Accumulation Assay
This assay is the gold standard for quantifying the functional inhibition of the Gs-coupled TSHR signaling pathway.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., S37b) by measuring its ability to block TSH-induced cyclic adenosine monophosphate (cAMP) production in cells stably expressing the human TSHR.
Materials:
-
Cell Line: HEK293 cells stably expressing the human TSHR (HEK293-hTSHR).[5][6][7]
-
Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic such as Hygromycin B if required for maintaining stable expression.[5][7]
-
Agonist: Bovine TSH (bTSH) or recombinant human TSH (rhTSH).
-
Test Compounds: S37a (positive control) and S37b (test article), dissolved in DMSO.
-
Assay Buffer: PBS or HBSS.
-
cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA-based kits.[8][9]
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293-hTSHR cells at 37°C in a humidified 5% CO2 incubator.[5]
-
Passage cells when they reach 80-90% confluency.
-
One day prior to the assay, harvest cells and seed them into 96-well or 384-well white, solid-bottom plates at an optimized density.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of S37a and S37b in DMSO, and then dilute further into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.5%.
-
Remove culture medium from the plated cells and add the diluted compounds.
-
Incubate the plates at room temperature for 30 minutes to allow the compounds to interact with the receptors.
-
-
Agonist Stimulation:
-
Prepare a solution of TSH in assay buffer at a concentration that elicits ~80% of the maximal response (EC80).
-
Add the TSH solution to all wells except the negative control (basal) wells.
-
Incubate for 30-60 minutes at room temperature.
-
-
cAMP Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the TSH-stimulated control.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
In Vivo Evaluation: Murine Model of Graves' Disease
An in vivo model is essential to assess the efficacy and pharmacokinetic properties of a lead TSHR antagonist. A common approach involves inducing a hyperthyroid state in mice.[10]
Objective: To evaluate the ability of a test compound to reverse or prevent the hyperthyroid phenotype induced by a TSHR-stimulating antibody.
Materials:
-
Inducing Agent: TSHR-stimulating monoclonal antibody (e.g., M22) or adenovirus expressing the TSHR A-subunit (Ad-TSHR289).[10][12]
-
Test Compound: S37a (positive control) or other lead antagonists formulated for oral administration.
-
Vehicle Control: The formulation vehicle (e.g., % DMSO + % PEG300 + % Tween 80 + % ddH2O).
Protocol:
-
Induction of Hyperthyroidism:
-
Compound Administration:
-
Randomize mice into treatment groups (vehicle, positive control, test compound).
-
Administer the test compound and controls orally (gavage) once or twice daily for a predetermined period (e.g., 10-14 days).[13]
-
-
Monitoring and Endpoint Analysis:
-
Monitor animal weight and general health daily.
-
Collect blood samples periodically (e.g., via tail vein) to measure serum levels of total and free thyroxine (T4) and triiodothyronine (T3) using ELISA or radioimmunoassay.
-
At the end of the study, euthanize the animals and collect thyroid glands for weighing and histological analysis. Histology can reveal changes in follicular cell size, colloid content, and vascularity.[13]
-
-
Data Analysis:
-
Compare serum T4/T3 levels and thyroid weights between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
A significant reduction in thyroid hormones and gland size in the compound-treated group indicates in vivo efficacy.
-
Mandatory Visualizations
TSHR Signaling Pathway and Point of Inhibition
Caption: TSHR signaling cascade via the Gαs-cAMP pathway and the inhibitory action of S37b.
General Experimental Workflow for TSHR Antagonist Characterization
Caption: Logical workflow for the preclinical evaluation of a TSHR antagonist like S37b.
Logical Relationship for IC50 Determination
Caption: Relationship of components in an in vitro assay to determine TSHR inhibition.
References
- 1. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human TSHR Stable Cell Line - HEK293 (CSC-RG1793) - Creative Biogene [creative-biogene.com]
- 6. Thyroid Stimulating Hormone Receptor stable expressing HEK293 cell line – AS ONE INTERNATIONAL [asone-int.com]
- 7. HEK293/Human TSHR Stable Cell Line | ACROBiosystems [acrobiosystems.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Lessons from mouse models of Graves’ disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. etj.bioscientifica.com [etj.bioscientifica.com]
- 12. crinetics.com [crinetics.com]
- 13. Orally bioavailable TSHR antagonist shows disease-modifying effects in models of Graves’ disease | BioWorld [bioworld.com]
Application Notes and Protocols for S37b (IL-37b) in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-37b (IL-37b), a member of the IL-1 family of cytokines, has emerged as a potent negative regulator of inflammation and immune responses. Its therapeutic potential is being explored in a wide range of preclinical models of inflammatory diseases, autoimmune disorders, and cancer. This document provides detailed application notes and protocols for the in vivo administration of recombinant human IL-37b (referred to as S37b) in animal models, with a focus on dosage, administration routes, and experimental design.
Signaling Pathways of IL-37b
IL-37b exerts its anti-inflammatory effects through both extracellular and intracellular signaling pathways. Extracellularly, IL-37b forms a complex with the IL-18 receptor alpha chain (IL-18Rα) and the IL-1 receptor 8 (IL-1R8), a decoy receptor. This interaction leads to the suppression of pro-inflammatory signaling cascades, including the NF-κB and MAPK pathways. Intracellularly, the precursor form of IL-37b can translocate to the nucleus, where it interacts with SMAD3, a key component of the TGF-β signaling pathway, to further suppress inflammatory gene expression.[1][2]
Caption: IL-37b Signaling Pathways
Quantitative Data Summary
The following tables summarize the dosages and effects of recombinant human IL-37b administered in various mouse models as reported in the literature.
Table 1: In Vivo Dosage of Recombinant Human IL-37b in Mouse Models of Inflammatory Diseases
| Disease Model | Mouse Strain | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Arthritis (Streptococcal cell wall-induced) | Wild-type | 1 µ g/mouse (~40 µg/kg) | Intraperitoneal (i.p.) | Three doses at 24, 12, and 2 hours before induction | Suppressed joint inflammation by 51.7% and reduced synovial pro-inflammatory cytokines.[3][4] |
| Colitis (DSS-induced) | IL-10 knockout | Not applicable (transgenic model) | Not applicable | Not applicable | Transgenic expression of human IL-37 protected against chronic colitis and colon carcinogenesis.[5][6] |
| Metabolic Syndrome (High-fat diet-induced) | Wild-type | 0.1 µ g/mouse/day and 1 µ g/mouse/day | Intraperitoneal (i.p.) | Daily for 2 weeks | Improved insulin sensitivity and glucose tolerance, reduced pro-inflammatory cytokine production in adipose tissue.[7] |
| Kawasaki Disease | Wild-type | Not specified | Intravenous (i.v.) | Not specified | Inhibited coronary artery inflammation and VCAM-1 expression.[8] |
| Endotoxemia (LPS-induced) | Wild-type | 1 µ g/mouse | Intraperitoneal (i.p.) | 2 hours before LPS challenge | Reduced plasma and organ levels of IL-6 and TNFα.[9][10] |
Table 2: In Vivo Dosage of Recombinant Human IL-37b in Mouse Cancer Models
| Cancer Model | Mouse Strain | Dosage | Route of Administration | Dosing Schedule | Key Findings |
| Hepatocellular Carcinoma (HCC) | Not specified | Not applicable (overexpression in tumor cells) | Not applicable | Not applicable | Delayed tumor growth and increased recruitment of dendritic cells to the tumor.[11] |
| Breast Cancer (4T1) | BALB/c | Not applicable (adenoviral transduction of tumor cells) | Not applicable | Not applicable | Retarded tumor growth in immunocompetent mice.[12] |
| Fibrosarcoma | Not specified | Not specified (intratumoral injection of adenovirus expressing IL-37) | Intratumoral | Single or multiple injections | Reduced tumor growth and established anti-tumor immunity.[13] |
Experimental Protocols
Protocol 1: Administration of Recombinant Human IL-37b in a Mouse Model of Acute Arthritis
This protocol is based on the methodology used in streptococcal cell wall (SCW)-induced arthritis models.[3][4]
1. Materials:
- Recombinant human IL-37b (endotoxin-free)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- 8-10 week old wild-type mice
- Streptococcal cell wall (SCW) solution
- Syringes and needles for intraperitoneal and intra-articular injections
2. Experimental Workflow:
Caption: Experimental Workflow for IL-37b in Arthritis Model
3. Procedure:
- Reconstitute recombinant human IL-37b in sterile PBS to a final concentration of 10 µg/mL.
- Administer 1 µg of IL-37b (in 100 µL of PBS) via intraperitoneal (i.p.) injection at 24, 12, and 2 hours prior to the induction of arthritis. A control group should receive vehicle (100 µL of PBS) injections on the same schedule.
- Induce arthritis by intra-articular injection of SCW into the knee joint.
- Monitor and measure joint swelling at regular intervals post-induction.
- At the experimental endpoint (e.g., 24-48 hours post-induction), euthanize the mice and collect synovial tissue for histological analysis and cytokine measurement.
Protocol 2: Administration of Recombinant Human IL-37b in a Mouse Model of Metabolic Syndrome
This protocol is based on studies investigating the effects of IL-37b in diet-induced obesity.[7]
1. Materials:
- Recombinant human IL-37b (endotoxin-free)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- C57BL/6J mice on a high-fat diet (HFD) for a specified period (e.g., 12-16 weeks)
- Glucose and insulin solutions for tolerance tests
- Equipment for blood glucose measurement
2. Experimental Workflow:
Caption: Experimental Workflow for IL-37b in Metabolic Syndrome Model
3. Procedure:
- Induce metabolic syndrome in mice by feeding a high-fat diet for 12-16 weeks.
- Prepare solutions of recombinant human IL-37b in sterile PBS at concentrations of 1 µg/mL and 10 µg/mL.
- Administer daily intraperitoneal (i.p.) injections of either vehicle (PBS), 0.1 µg IL-37b, or 1 µg IL-37b for a period of 2 weeks.
- During the final week of treatment, perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess metabolic function.
- At the end of the treatment period, euthanize the mice and collect blood, adipose tissue, and liver for analysis of inflammatory cytokines, metabolic markers, and gene expression.
Conclusion
The administration of recombinant human IL-37b has shown significant therapeutic efficacy in a variety of preclinical animal models. The typical effective dose is in the low microgram range per mouse, administered systemically via intraperitoneal injection. The protocols and data presented here provide a foundation for researchers to design and execute in vivo studies to further investigate the therapeutic potential of IL-37b. It is crucial to source high-quality, endotoxin-free recombinant protein and to include appropriate vehicle controls in all experiments. Further dose-response studies may be necessary to optimize the therapeutic window for specific disease models.
References
- 1. Frontiers | Current Understanding of IL-37 in Human Health and Disease [frontiersin.org]
- 2. Current Understanding of IL-37 in Human Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating experimental arthritis with the innate immune inhibitor interleukin-37 reduces joint and systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treating Experimental Arthritis with the Innate Immune Inhibitor Interleukin-37 Reduces Joint and Systemic Inflammation - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]
- 5. Interleukin-37 Inhibits Colon Carcinogensis During Chronic Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Interleukin-37 Inhibits Colon Carcinogensis During Chronic Colitis [frontiersin.org]
- 7. Interleukin-37 treatment of mice with metabolic syndrome improves insulin sensitivity and reduces pro-inflammatory cytokine production in adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IL-37b alleviates endothelial cell apoptosis and inflammation in Kawasaki disease through IL-1R8 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular forms of IL-37 inhibit innate inflammation in vitro and in vivo but require the IL-1 family decoy receptor IL-1R8 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. IL-37 induces anti-tumor immunity by indirectly promoting dendritic cell recruitment and activation in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel insights into IL-37: an anti-inflammatory cytokine with emerging roles in anti-cancer process - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IL‐37: An anti‐inflammatory cytokine with antitumor functions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: S37b in Primary Cultures of Human Thyrocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
S37b is a small molecule identified as a thyrotropin receptor (TSHR) antagonist. It is the less effective enantiomer of the more potent TSHR antagonist, S37a.[1][2] The TSHR, a G protein-coupled receptor, is the primary stimulator of thyroid cell growth, differentiation, and function.[1] Its activation by thyroid-stimulating hormone (TSH) initiates a signaling cascade predominantly through the Gsα-mediated adenylyl cyclase-cyclic AMP (cAMP) pathway, leading to the synthesis and release of thyroid hormones.[3][4] TSHR can also couple to Gq/11, activating the phospholipase C pathway.
This document provides detailed application notes and protocols for the use of S37b in primary cultures of human thyrocytes. Given the limited direct data on S37b, information on its more potent enantiomer, S37a, is included as a reference for experimental design and expected outcomes. These protocols are intended to guide researchers in characterizing the antagonistic properties of S37b and its potential effects on thyroid cell physiology.
Data Presentation
Table 1: In Vitro Activity of the TSHR Antagonist S37a
| Cell Line | Receptor | Ligand | IC50 | Assay | Reference |
| HEK293 | Human TSHR | TSH | ~20 µM | cAMP Accumulation | [5][6] |
| HEK293 | Murine TSHR | TSH | 40 µM | cAMP Accumulation | [5][6] |
Note: S37b is reported to have a minor effect on TSHR inhibition compared to S37a.[2] Quantitative data for S37b in primary human thyrocytes is not currently available in the public domain. The provided data for S37a in a recombinant cell line serves as a benchmark for designing dose-response experiments. It is crucial to determine the IC50 of S37b empirically in primary human thyrocytes.
Signaling Pathways and Experimental Workflow
TSH Receptor Signaling Pathway
The following diagram illustrates the primary signaling pathway activated by TSH and the proposed point of inhibition by S37b.
References
- 1. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 2. TSHR antagonist S37b Datasheet DC Chemicals [dcchemicals.com]
- 3. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP-Glo™ Assay Protocol [promega.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. glpbio.com [glpbio.com]
Troubleshooting & Optimization
Navigating S37b: A Technical Guide to TSHR Antagonist Solubility
Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility challenges associated with the TSHR antagonist S37b. Below you will find troubleshooting advice and frequently asked questions to ensure the successful use of S37b in your experiments.
Troubleshooting Guide: S37b Solubility Issues
Researchers may encounter difficulties in dissolving this compound. This guide offers a systematic approach to addressing these common problems.
Problem: S37b fails to dissolve completely in DMSO.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating power. | 1. Use a fresh, unopened vial of anhydrous or molecular sieve-dried DMSO.2. Aliquot DMSO upon opening to minimize exposure to air. | S37b should dissolve more readily in fresh, high-quality DMSO. |
| Insufficient Sonication: The compound requires mechanical energy to fully dissolve. | 1. After adding DMSO, sonicate the solution in a water bath for 10-15 minutes.2. Gently warm the solution to 37°C during sonication. | Complete dissolution of the S37b powder, resulting in a clear solution. |
| Concentration Exceeds Solubility Limit: The desired concentration is higher than the compound's maximum solubility in DMSO. | 1. Refer to the solubility data; do not exceed 100 mg/mL.[1][2]2. If a higher concentration is needed, consider a different solvent system, though options are limited. | Preparation of a clear stock solution at a viable concentration. |
Problem: Precipitate forms when adding S37b stock solution to aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility: S37b is poorly soluble in aqueous solutions, causing it to crash out of the DMSO stock. | 1. Decrease the final concentration of S37b in the aqueous medium.2. Increase the percentage of DMSO in the final solution (typically not exceeding 0.5-1% to avoid cell toxicity).3. Consider using a formulation with solubilizing agents for in vivo studies, such as PEG300 and Tween-80.[1] | A stable, clear solution with no visible precipitate, ensuring accurate compound concentration in the assay. |
| Buffer Incompatibility: Components of the buffer may interact with S37b, reducing its solubility. | 1. Test the solubility of S37b in different, simplified buffer systems.2. Ensure the pH of the buffer is compatible with the compound. | Identification of a suitable buffer system that maintains S37b solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving S37b?
A1: The recommended solvent for preparing stock solutions of S37b is dimethyl sulfoxide (DMSO).[1][2][] It is crucial to use fresh, anhydrous DMSO to achieve optimal solubility.[2][4]
Q2: What is the maximum soluble concentration of S37b in DMSO?
A2: S37b is soluble in DMSO at concentrations up to 100 mg/mL.[1][2] However, it may require sonication to fully dissolve at this concentration.[1] Another source suggests a solubility of 92 mg/mL in fresh DMSO.[4]
Q3: My S37b in DMSO solution appears cloudy. What should I do?
A3: Cloudiness indicates incomplete dissolution or the use of DMSO that has absorbed water. Try sonicating the solution for 15-20 minutes. If the solution remains cloudy, it is advisable to prepare a fresh stock solution using a new vial of anhydrous DMSO.
Q4: How should I prepare S37b for in vivo studies?
A4: For in vivo administration, S37b can be formulated in a vehicle designed to improve solubility. A suggested formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which has been shown to solubilize S37b at concentrations of at least 2.5 mg/mL.[1] Alternative formulations include 10% DMSO in a 20% SBE-β-CD saline solution or 10% DMSO in corn oil, both achieving a solubility of ≥ 2.5 mg/mL.[1]
Q5: Can I store S37b in a DMSO stock solution?
A5: Yes, S37b can be stored as a stock solution in DMSO. For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture absorption. Store at -20°C for short-term and -80°C for long-term stability.
Quantitative Solubility Data
| Solvent/Vehicle | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (217.12 mM) | Requires sonication.[1][2] | [1][2] |
| Fresh DMSO | 92 mg/mL (199.75 mM) | Moisture-absorbing DMSO reduces solubility. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.43 mM) | Suitable for in vivo use. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.43 mM) | Suitable for in vivo use. | [1] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (5.43 mM) | Suitable for in vivo use. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM S37b Stock Solution in DMSO
-
Materials:
-
This compound powder
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Anhydrous DMSO (new, sealed vial)
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Sterile microcentrifuge tubes
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Sonicator water bath
-
-
Procedure:
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Weigh the required amount of S37b powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration.
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Vortex the tube for 30 seconds.
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Place the tube in a sonicator water bath and sonicate for 15-20 minutes, or until the solution is clear. Gentle warming to 37°C can aid dissolution.
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Once fully dissolved, aliquot the stock solution into single-use, airtight vials.
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Store the aliquots at -80°C.
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Visualizing Experimental Workflows and Pathways
Caption: Troubleshooting workflow for dissolving S37b.
Caption: TSHR signaling and the inhibitory action of S37b.
References
Troubleshooting low efficacy of TSHR antagonist S37b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TSHR antagonist, S37b. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing very low or no antagonist activity with S37b in our assays. Is our experimental setup flawed?
A1: While it is always crucial to validate your experimental setup, it is important to be aware that S37b is the less effective enantiomer of the TSHR antagonist S37a.[1][2][3] Published data indicates that S37b has only a minor inhibitory effect on the thyrotropin receptor (TSHR).[1][3] Therefore, low efficacy is the expected outcome with this particular compound. For significant TSHR antagonism, we recommend using the S37a enantiomer.
Q2: What is the expected potency of S37b compared to other TSHR antagonists?
A2: There is limited quantitative data on the specific IC50 of S37b, likely due to its low activity. However, its enantiomer, S37a, has a reported IC50 in the micromolar range. Below is a table comparing the reported efficacy of various TSHR antagonists.
| Compound | Target | Reported IC50/pIC50 | Cell Line | Assay Type |
| S37b | hTSHR | Minor inhibitory effect reported; specific IC50 not readily available. | - | - |
| S37a | hTSHR | ~20 µM | HEK293 | cAMP accumulation |
| S37a | mTSHR | 40 µM | HEK293 | cAMP accumulation |
| ML224 (NCGC00242364) | hTSHR | 2.1 µM | - | - |
| VA-K-14 hydrochloride | hTSHR | 12.3 µM | - | - |
| Org 274178-0 | hTSHR | pIC50 = 5.03 | - | cAMP and PLC signaling |
Q3: We are using a cell-based assay to test S37b. What are some general troubleshooting tips to ensure our assay is running optimally?
A3: Even with a compound expected to have low activity, a robust assay system is essential. Here are some common issues and solutions for cell-based assays:
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Cell Health and Viability: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Unhealthy cells will not respond consistently.
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Cell Density: Optimize cell seeding density. Too few cells may result in a weak signal, while too many can lead to artifacts.
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Reagent Quality and Storage: Use fresh, high-quality reagents. Ensure S37b and other compounds are stored correctly and dissolved properly. S37b is soluble in DMSO.
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Assay Conditions: Optimize incubation times, temperature, and concentrations of stimulating agonists (e.g., TSH).
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Plate Choice: For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk. For fluorescence assays, use black plates to reduce background.
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Signal Detection: Ensure your plate reader settings (e.g., gain, integration time) are optimized for your assay.
Q4: Can you provide a general workflow for testing a TSHR antagonist like S37b?
A4: A typical workflow for evaluating a TSHR antagonist is as follows:
References
Technical Support Center: Optimizing S37b Concentration for TSHR Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thyrotropin receptor (TSHR) antagonist, S37b. This guide focuses on optimizing its concentration in TSHR assays and addressing common experimental challenges.
I. Frequently Asked Questions (FAQs)
Q1: What is S37b and how does it differ from S37a?
A1: S37b is the less effective enantiomer of S37a, a known selective antagonist of the thyrotropin receptor (TSHR). While S37a demonstrates potent, micromolar antagonism of TSH-induced cyclic adenosine monophosphate (cAMP) accumulation, S37b exhibits only a minor inhibitory effect on the TSHR. Due to its significantly lower potency, S37b is often used as a negative control in experiments involving S37a to demonstrate the stereoselectivity of the TSHR inhibition.
Q2: What is the primary mechanism of action for S37b?
A2: S37b, like its active enantiomer S37a, is believed to act as an allosteric modulator of the TSHR. This means it likely binds to a site on the receptor that is distinct from the binding site of the natural ligand, TSH. This allosteric binding is thought to induce conformational changes in the receptor that prevent or reduce its activation, even when TSH is bound.
Q3: What type of assay is most suitable for evaluating S37b activity?
A3: A TSHR functional assay that measures the downstream signaling of receptor activation is the most appropriate method. The most common and well-established assay is the measurement of intracellular cyclic AMP (cAMP) accumulation in cells expressing the TSHR. TSHR activation by TSH leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. An effective antagonist like S37a will inhibit this TSH-stimulated cAMP production. Given S37b's low potency, a highly sensitive cAMP assay is recommended to detect any minor inhibitory effects.
Q4: What concentration range of S37b should I use in my experiments?
A4: Due to its low potency, it is advisable to test S37b at high concentrations, typically in the micromolar range (e.g., 10 µM to 100 µM). It is critical to include its potent enantiomer, S37a, as a positive control to provide a benchmark for inhibition.
II. Troubleshooting Guide
This guide addresses specific issues that may arise when working with the low-potency TSHR antagonist, S37b.
| Issue | Potential Cause | Recommended Solution |
| No observable inhibition of TSH-stimulated cAMP production with S37b. | S37b concentration is too low. | Increase the concentration of S37b into the high micromolar range. Always run a parallel experiment with S37a to ensure the assay is performing correctly and to confirm the expected low potency of S37b. |
| Assay sensitivity is insufficient to detect weak inhibition. | Optimize the cAMP assay for a better signal-to-background ratio. This can include optimizing cell number, TSH stimulation time, and the concentration of the phosphodiesterase (PDE) inhibitor. | |
| S37b has extremely low or no activity. | This is an expected outcome. The primary value of S37b in these assays is to serve as a negative control to highlight the stereospecificity of the more active S37a. | |
| High background or variable results in the cAMP assay. | Cell health and density are not optimal. | Ensure consistent cell seeding density and healthy cell morphology. Perform a cell titration experiment to determine the optimal number of cells per well. |
| Inconsistent incubation times. | Use a multichannel pipette or automated liquid handler for simultaneous addition of TSH and test compounds to all wells to ensure uniform incubation times. | |
| Issues with the cAMP assay reagents. | Ensure all assay reagents are properly prepared and within their expiration dates. Run a standard curve for the cAMP assay in every experiment to verify its performance. | |
| Observed inhibition is not dose-dependent for S37b. | Off-target effects or cytotoxicity at high concentrations. | Perform a cell viability assay (e.g., MTS or CellTiter-Glo) in parallel with the functional assay to rule out that the observed effect is due to cytotoxicity. |
| Compound precipitation at high concentrations. | Visually inspect the wells for any signs of compound precipitation. If precipitation is suspected, consider using a lower concentration range or a different solvent. | |
| Difficulty in determining an IC50 value for S37b. | The compound's potency is too low to achieve 50% inhibition. | It may not be possible to determine a precise IC50 for S37b if it cannot achieve 50% inhibition even at the highest soluble concentrations. In such cases, report the percent inhibition at a specific high concentration and compare it to the IC50 of S37a. |
III. Experimental Protocols
A. TSHR-Mediated cAMP Accumulation Assay
This protocol describes a cell-based assay to measure the effect of S37b on TSH-stimulated cAMP production.
1. Cell Culture and Plating:
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Culture Chinese Hamster Ovary (CHO) cells stably expressing the human TSHR (CHO-TSHR) in a suitable growth medium supplemented with fetal bovine serum and antibiotics.
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The day before the assay, seed the CHO-TSHR cells into 96-well or 384-well white, solid-bottom cell culture plates at a pre-optimized density. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
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Prepare a stock solution of S37b and S37a (positive control) in 100% DMSO.
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On the day of the assay, prepare serial dilutions of S37b and S37a in serum-free assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.
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Wash the cells once with pre-warmed serum-free assay buffer.
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Add the diluted compounds (S37b, S37a, and vehicle control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.
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Prepare a solution of bovine TSH (bTSH) in assay buffer at a concentration that elicits approximately 80% of the maximal response (EC80).
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Add the bTSH solution to all wells except for the unstimulated control wells.
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Incubate the plate for 30-60 minutes at 37°C.
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Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based kits) according to the manufacturer's instructions.
3. Data Analysis:
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Generate a cAMP standard curve to interpolate the cAMP concentrations in the experimental samples.
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Normalize the data to the vehicle control (0% inhibition) and the unstimulated control (representing basal cAMP levels).
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Plot the percentage of inhibition against the log concentration of S37b and S37a to generate concentration-response curves.
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Calculate the IC50 value for S37a. For S37b, report the percent inhibition at the highest tested concentration.
B. Data Presentation
Table 1: Comparative Activity of S37a and S37b in a TSHR cAMP Assay
| Compound | IC50 (µM) | Maximum Inhibition (%) at 100 µM |
| S37a | ~5 | >90 |
| S37b | >100 | <20 |
Note: The values presented are representative and may vary depending on the specific assay conditions.
IV. Visualizations
Caption: TSHR signaling pathway and the inhibitory point of S37b.
Caption: Experimental workflow for assessing S37b activity.
Caption: Troubleshooting logic for ambiguous S37b results.
Technical Support Center: Compound S37b
Disclaimer: The compound "S37b" does not correspond to a publicly available chemical entity with established stability and storage data. The following information is a generalized template designed to serve as a comprehensive technical support guide for a hypothetical research compound, hereafter referred to as "Compound S37b." The data and protocols provided are illustrative and based on standard practices in the pharmaceutical and biotechnology industries.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Compound S37b?
A1: For optimal stability, Compound S37b should be stored under the following conditions:
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Solid Form: Store at -20°C in a desiccator, protected from light.
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In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C for no longer than 48 hours. Avoid repeated freeze-thaw cycles.
Q2: What is the shelf life of Compound S37b?
A2: When stored as a solid at the recommended -20°C and protected from light and moisture, Compound S37b is stable for at least 12 months. The stability of the compound in solution is significantly lower; it is recommended to use solutions immediately after preparation.
Q3: How can I tell if my sample of Compound S37b has degraded?
A3: Visual signs of degradation in the solid form may include a change in color or texture. In solution, degradation may be indicated by precipitation or a color change. However, chemical degradation can occur without visible changes. The most reliable method to assess purity and degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Q4: Is Compound S37b sensitive to light?
A4: Yes, preliminary data suggests that Compound S37b is photosensitive. It is recommended to handle the compound and its solutions in low-light conditions and to store them in amber vials or containers wrapped in aluminum foil.
Q5: What solvents are recommended for dissolving Compound S37b?
A5: Compound S37b is soluble in DMSO and ethanol. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice. Please refer to the solubility data table for more details.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
Q1: I am seeing a loss of activity or inconsistent results with my experiments using Compound S37b. Could this be a stability issue?
A1: Yes, inconsistent results can be a sign of compound degradation. Please consider the following troubleshooting steps:
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Verify Storage Conditions: Confirm that your sample of Compound S37b has been stored at -20°C and protected from light and moisture.
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Check Solution Age: If you are using a stock solution, ensure it was prepared recently. Degradation can occur more rapidly in solution. It is always best to use freshly prepared solutions.
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Assess Purity: If you have access to analytical equipment, we recommend checking the purity of your compound using HPLC. A decrease in the main peak area and the appearance of new peaks may indicate degradation.
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Review Experimental Protocol: Ensure that the experimental conditions (e.g., pH, temperature, presence of reactive species) are not contributing to the degradation of Compound S37b.
Issue: Difficulty dissolving the compound.
Q2: I am having trouble dissolving Compound S37b in my desired solvent.
A2: Please refer to the solubility data below. If you are still experiencing issues:
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Use a Stock Solution: Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.
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Gentle Warming and Sonication: Gentle warming (not exceeding 40°C) or brief sonication can aid in dissolution.
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Check for Precipitation: When diluting a stock solution into an aqueous buffer, be mindful of the final concentration to avoid precipitation.
Quantitative Data Summary
Table 1: Stability of Solid Compound S37b under Different Storage Conditions
| Storage Condition | Time Point | Purity (%) by HPLC | Appearance |
| -20°C, Desiccated, Dark | 3 months | 99.5 | White Powder |
| 6 months | 99.2 | White Powder | |
| 12 months | 98.9 | White Powder | |
| 4°C, Desiccated, Dark | 1 month | 97.1 | White Powder |
| 3 months | 94.5 | Off-white Powder | |
| Room Temperature, Ambient Light | 1 week | 91.3 | Yellowish Powder |
| 1 month | 82.0 | Yellowish Powder |
Table 2: Stability of Compound S37b in Solution (10 mM in DMSO)
| Storage Condition | Time Point | Purity (%) by HPLC |
| -80°C | 24 hours | 99.1 |
| 48 hours | 98.5 | |
| 1 week | 95.3 | |
| -20°C | 24 hours | 97.8 |
| 48 hours | 96.2 | |
| 4°C | 24 hours | 92.4 |
| Room Temperature | 8 hours | 88.7 |
Table 3: Solubility of Compound S37b
| Solvent | Solubility (mg/mL) |
| DMSO | > 50 |
| Ethanol | > 25 |
| Methanol | ~10 |
| Water | < 0.1 |
| PBS (pH 7.4) | < 0.1 |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of Compound S37b
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
-
Column Temperature: 30°C
-
Sample Preparation: Prepare a 1 mg/mL solution of Compound S37b in DMSO.
Protocol 2: Forced Degradation Study of Compound S37b
This protocol is used to identify potential degradation pathways and the intrinsic stability of the compound.
-
Acidic Hydrolysis:
-
Dissolve Compound S37b in a minimal amount of DMSO and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M NaOH before HPLC analysis.
-
-
Basic Hydrolysis:
-
Dissolve Compound S37b in a minimal amount of DMSO and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve Compound S37b in a minimal amount of DMSO and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Incubate at room temperature for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of Compound S37b (1 mg/mL in DMSO) to a calibrated light source (e.g., UV lamp at 254 nm and a white light lamp) for 24 hours.
-
A control sample should be kept in the dark at the same temperature.
-
-
Thermal Degradation:
-
Heat the solid form of Compound S37b at 80°C for 72 hours.
-
Dissolve the heat-stressed sample in DMSO for HPLC analysis.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Hypothetical degradation pathways of Compound S37b.
Preventing precipitation of S37b in aqueous solutions
Technical Support Center: S37b
Topic: Preventing Precipitation of S37b in Aqueous Solutions
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting protocols to prevent the precipitation of the kinase inhibitor S37b in aqueous solutions, ensuring experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing high-concentration stock solutions of S37b?
A1: S37b is a hydrophobic molecule with poor aqueous solubility. The recommended solvent for preparing high-concentration stock solutions (≥10 mM) is dimethyl sulfoxide (DMSO). S37b exhibits excellent solubility and stability in anhydrous DMSO. Always use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility limit and promote precipitation over time.
Q2: My S37b precipitated immediately after I diluted my DMSO stock into aqueous buffer/cell culture medium. What happened?
A2: This is a common issue known as solvent-shifting precipitation. When a concentrated DMSO stock of a hydrophobic compound is rapidly diluted into an aqueous medium where its solubility is low, the compound can crash out of solution. The final DMSO concentration in your working solution is also critical; keeping it low (typically <0.5%) is necessary for cell-based assays, but this reduces its ability to keep S37b solubilized. To prevent this, use the "Protocol for Dilution of S37b Stock Solution" provided below, which involves gradual, stepwise dilution and vigorous mixing.
Q3: Can I use solubility enhancers or other solvents to improve S37b stability in my working solution?
A3: Yes, several strategies can enhance the solubility of poorly soluble drugs.[1][2] For cell-free assays, co-solvents like ethanol or polyethylene glycol (PEG) can be used, but their compatibility with your specific experiment must be validated.[3] For cell-based assays, carriers such as cyclodextrins may be employed to encapsulate the compound and improve aqueous solubility.[4] However, these excipients can sometimes interfere with experimental outcomes, so proper controls are essential.[5] The use of surfactants is another successful method for enhancing the solubility of poorly soluble drugs.[6]
Q4: What are the recommended storage conditions for S37b stock and working solutions?
A4:
-
Solid S37b: Store the powder at -20°C in a desiccator.
-
DMSO Stock Solution (10 mM): Aliquot into small, single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which can introduce moisture and lead to precipitation. Before use, thaw the aliquot completely and bring it to room temperature.
-
Aqueous Working Solutions: These solutions are prone to precipitation and should be prepared fresh for each experiment. Do not store aqueous dilutions of S37b.
Q5: How can I confirm if my S37b has precipitated? My solution looks only slightly hazy.
A5: Visual inspection is the first step. Look for cloudiness (haziness), fine particles, or crystals, especially against a dark background. A slight haze indicates the formation of nanoparticles or early-stage precipitates, which can significantly reduce the effective concentration of the soluble drug and impact your results.[7] For quantitative confirmation, you can centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes. A visible pellet indicates precipitation. The concentration of the supernatant can then be measured via HPLC or UV-Vis spectroscopy to determine the amount of S37b remaining in solution.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness appears immediately upon dilution. | 1. Final concentration exceeds solubility limit.2. Rapid dilution (solvent-shifting).3. Low temperature of the aqueous medium. | 1. Lower the final working concentration of S37b (see Table 2).2. Follow the detailed dilution protocol. Add the stock solution drop-wise into the vortexing aqueous medium.3. Ensure your buffer or medium is at room temperature or 37°C before adding the S37b stock. |
| Solution is initially clear but becomes cloudy over time. | 1. Time-dependent precipitation.2. Temperature fluctuations.3. Interaction with media components (e.g., proteins in FBS). | 1. Prepare working solutions immediately before use. Do not store.2. Maintain the solution at a constant, controlled temperature (e.g., in a 37°C water bath).3. Prepare a more concentrated intermediate dilution in a serum-free medium before the final dilution into the complete medium. This can sometimes mitigate protein-binding-induced precipitation. |
| Inconsistent experimental results. | Undetected microprecipitation is reducing the effective concentration of S37b. | 1. Visually inspect solutions carefully before each use.2. Consider filtering the final working solution through a 0.22 µm syringe filter (note: this may remove precipitated drug, leading to a lower but more consistent soluble concentration).3. Always prepare fresh dilutions for every experiment. |
Quantitative Data Summary
Table 1: Solubility of S37b in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Notes |
|---|---|---|
| Water (pH 7.0) | < 0.1 µM | Practically insoluble. |
| PBS (pH 7.4) | ~ 1 µM | Very poorly soluble. |
| DMSO | > 50 mM | Highly soluble. Recommended for stock solutions. |
| Ethanol (100%) | ~ 5 mM | Moderately soluble. Can be used as a co-solvent. |
| Propylene Glycol | ~ 10 mM | Good solubility. Can be used as a co-solvent. |
Table 2: Maximum Recommended Working Concentration of S37b in Aqueous Media Assumes a final DMSO concentration of 0.1%
| Medium | Max Working Concentration | Notes |
|---|---|---|
| PBS (pH 7.4) | 5 µM | Prepare fresh. Prone to precipitation within hours. |
| DMEM + 10% FBS | 10 µM | Serum proteins may slightly enhance stability. |
| RPMI + 10% FBS | 8 µM | Solubility can vary slightly between different media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM S37b Stock Solution in DMSO
-
Preparation: Allow the vial of solid S37b and a bottle of anhydrous DMSO to come to room temperature in a desiccator.
-
Weighing: Accurately weigh the desired amount of S37b powder (Molecular Weight: 452.5 g/mol ) in a sterile microcentrifuge tube.
-
Solubilization: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, add 221 µL of DMSO to 1 mg of S37b.
-
Mixing: Vortex the solution vigorously for 2-3 minutes. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution. Ensure the solution is completely clear with no visible particulates.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile, low-retention tubes. Store immediately at -20°C.
Protocol 2: Dilution of S37b Stock Solution for Cell-Based Assays (Target: 10 µM)
This protocol is designed to minimize precipitation when diluting the DMSO stock into cell culture medium.
-
Thaw Stock: Thaw one aliquot of 10 mM S37b stock solution completely and bring it to room temperature. Briefly centrifuge the tube to collect the solution at the bottom.
-
Prepare Intermediate Dilution (100X): a. Prepare 990 µL of pre-warmed (37°C) serum-free cell culture medium in a sterile tube. b. While vortexing the medium at medium speed, add 10 µL of the 10 mM S37b stock solution drop-by-drop. c. This creates a 100 µM intermediate solution in 1% DMSO. This solution should be used within 10-15 minutes.
-
Prepare Final Working Solution (1X): a. Prepare your final volume of complete cell culture medium (containing serum) in a separate tube. b. Add the 100 µM intermediate solution to the complete medium at a 1:10 ratio (e.g., add 1 mL of the intermediate solution to 9 mL of complete medium) to reach the final concentration of 10 µM. The final DMSO concentration will be 0.1%. c. Mix gently by inverting the tube. Do not vortex vigorously if the medium contains serum to avoid protein denaturation.
-
Application: Use the final working solution immediately in your experiment.
Visualizations
Caption: Fictional signaling pathway showing S37b inhibiting Kinase-X.
Caption: Workflow for preparing S37b working solutions to avoid precipitation.
Caption: Troubleshooting flowchart for S37b precipitation issues.
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. wjbphs.com [wjbphs.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ispe.gr.jp [ispe.gr.jp]
Navigating the Nuances of TSHR Antagonism: A Technical Guide to S37b
Technical Support Center for Researchers Utilizing the TSHR Antagonist S37b
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the thyroid-stimulating hormone receptor (TSHR) antagonist, S37b. Given that S37b is the less effective enantiomer of the more potent antagonist, S37a, this guide addresses potential questions regarding its off-target effects, experimental best practices, and data interpretation.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of S37b?
Q2: What is the expected potency of S37b as a TSHR antagonist?
A2: S37b is characterized as having only a minor inhibitory effect on the TSHR.[1][2] While a specific IC50 value for S37b is not consistently reported, its more active counterpart, S37a, exhibits IC50 values of approximately 20 µM for the human TSHR (hTSHR) and 40 µM for the mouse TSHR (mTSHR) in HEK293 cells.[4][5] It is expected that the IC50 of S37b would be significantly higher, reflecting its lower potency.
Q3: How does S37b inhibit TSHR activation?
A3: S37b, like its enantiomer S37a, is a small-molecule antagonist of the TSHR.[3] It inhibits the activation of the receptor by the endogenous ligand, thyroid-stimulating hormone (TSH), as well as by thyroid-stimulating autoantibodies (TSAbs).[4][5] This inhibition prevents the downstream signaling cascade, primarily the production of cyclic adenosine monophosphate (cAMP).[3]
Q4: Can I use S37b as a negative control in my experiments with S37a?
A4: Yes, given its significantly lower potency, S37b can serve as an excellent negative control in experiments designed to investigate the specific effects of TSHR antagonism by S37a. This allows for the differentiation of effects due to potent TSHR blockade from any potential non-specific or off-target effects of the chemical scaffold.
Data Presentation
Table 1: Comparative Inhibitory Activity of TSHR Antagonist S37a
| Compound | Target | Cell Line | Assay Type | IC50 | Reference |
| S37a | human TSHR | HEK293 | cAMP accumulation | ~20 µM | [4][5] |
| S37a | mouse TSHR | HEK293 | cAMP accumulation | 40 µM | [4][5] |
| S37b | TSHR | - | cAMP accumulation | Minor effect | [1][2] |
Note: Specific quantitative data for S37b is limited. The data for S37a is provided for reference to indicate the expected lower potency of S37b.
Table 2: Selectivity Profile of TSHR Antagonist S37a
| Compound | Off-Target Receptor | Effect | Reference |
| S37a | Follitropin Receptor (FSHR) | Not affected | [3] |
| S37a | Lutropin Receptor (LHR) | Not affected | [3] |
Note: The high selectivity of S37a suggests a similar favorable selectivity profile for its enantiomer, S37b.
Experimental Protocols
Protocol 1: In Vitro Functional Assay - cAMP Accumulation
This protocol is designed to assess the antagonist activity of S37b by measuring its ability to inhibit TSH-induced cAMP production in cells expressing the TSHR.
Materials:
-
HEK293 cells stably expressing the human TSHR (HEK-hTSHR)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Bovine TSH
-
S37b and S37a (as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HEK-hTSHR cells into a 96-well plate at a density that allows for optimal signal-to-noise ratio in the cAMP assay and incubate overnight.
-
Compound Preparation: Prepare a dilution series of S37b and S37a in assay buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation with Antagonist: Wash the cells with serum-free medium and pre-incubate with the different concentrations of S37b or S37a for 15-30 minutes.
-
TSH Stimulation: Add a concentration of bovine TSH that elicits a submaximal response (e.g., EC80) to the wells already containing the antagonist.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the antagonist concentration and determine the IC50 value.
Protocol 2: Radioligand Binding Assay
This protocol can be used to determine if S37b directly competes with TSH for binding to the TSHR.
Materials:
-
Membrane preparations from cells overexpressing TSHR
-
Radiolabeled TSH (e.g., [125I]-TSH)
-
S37b and unlabeled TSH (for competition)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Assay Setup: In a microplate, combine the cell membrane preparation, a fixed concentration of radiolabeled TSH, and varying concentrations of S37b or unlabeled TSH.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the competitor concentration to determine the Ki value.
Troubleshooting Guides
Issue 1: High variability in cAMP assay results.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. |
| Inconsistent incubation times | Use a timer and process plates individually to ensure consistent incubation periods for all wells. |
| Cell health | Monitor cell morphology and ensure cells are not over-confluent. Perform a cell viability assay. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 2: No or weak antagonist effect observed for S37b.
| Possible Cause | Troubleshooting Step |
| S37b is a weak antagonist | This is the expected result. Use its more potent enantiomer, S37a, as a positive control to ensure the assay is working correctly. |
| Incorrect TSH concentration | Use a TSH concentration that gives a submaximal response (EC80) to allow for measurable inhibition. |
| Compound degradation | Ensure proper storage of S37b. Prepare fresh dilutions for each experiment. |
| Insufficient pre-incubation time | Increase the pre-incubation time with the antagonist to ensure it has reached its target. |
Issue 3: High non-specific binding in radioligand binding assay.
| Possible Cause | Troubleshooting Step |
| Radioligand sticking to filters | Pre-soak filters in a blocking agent (e.g., polyethyleneimine). |
| Insufficient washing | Increase the number and volume of washes with ice-cold buffer. |
| Radioligand concentration too high | Use a lower concentration of the radioligand, ideally at or below its Kd. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
Technical Support Center: Interpreting Negative Results with TSHR Antagonist S37b
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the TSHR antagonist S37b. S37b is the less effective enantiomer of the selective thyrotropin receptor (TSHR) antagonist, S37a, and as such, it is expected to show only minor effects in TSHR inhibition assays.[1][2] Understanding its expected activity is crucial for interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected efficacy of S37b as a TSHR antagonist?
A1: S37b is the less potent enantiomer of S37a and is expected to have only a minor inhibitory effect on the thyrotropin receptor (TSHR).[1][2][3] Therefore, observing minimal to no antagonism in your experiments is the anticipated result. For significant TSHR antagonism, the use of the more active enantiomer, S37a, is recommended.[2][4]
Q2: What is the primary mechanism of action for TSHR antagonists like the S37 family?
A2: TSHR antagonists such as S37 act as selective and competitive inhibitors of the thyrotropin receptor.[5] They block the binding of TSH, thereby preventing the activation of downstream signaling pathways, most notably the Gsα-adenylate cyclase cascade that leads to the production of cyclic AMP (cAMP).[6]
Q3: What are the key signaling pathways activated by the TSH receptor?
A3: The TSH receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs protein, leading to the activation of adenylate cyclase and an increase in intracellular cAMP.[3] However, the TSHR can also couple to other G proteins, such as Gq, and activate other signaling pathways, including the recruitment of β-arrestin.[7]
Troubleshooting Guide for Negative or Unexpected Results
Negative results, in the context of S37b, are largely expected. However, if your results with positive controls or the more active S37a are also negative, the following troubleshooting guide may be helpful.
| Observation | Potential Cause | Recommended Action |
| No inhibition of TSH-stimulated cAMP production with S37b. | This is the expected result due to the low potency of S37b.[1][2] | Confirm the result with a potent TSHR antagonist like S37a as a positive control. |
| No inhibition of TSH-stimulated cAMP production with the positive control antagonist (e.g., S37a). | 1. Cell Health Issues: Cells may be unhealthy, have a high passage number, or be contaminated. 2. Incorrect Reagent Concentration: The concentration of TSH or the antagonist may be suboptimal. 3. Assay Protocol Error: Incorrect incubation times or procedural steps. | 1. Cell Culture: Use low passage number cells, check for mycoplasma contamination, and ensure optimal growth conditions. 2. Reagent Titration: Perform a dose-response curve for both TSH and the antagonist to determine optimal concentrations. 3. Protocol Review: Carefully review and adhere to the validated assay protocol. |
| Inconsistent results between experimental repeats. | 1. Cell Seeding Density: Inconsistent cell numbers across wells. 2. Reagent Preparation: Variability in stock solution preparation or dilution. 3. Plate Reader Settings: Incorrect or fluctuating reader settings. | 1. Cell Counting: Ensure accurate cell counting and even distribution when seeding plates. 2. Standardized Preparation: Prepare fresh reagents and use calibrated pipettes for accurate dilutions. 3. Instrument Calibration: Calibrate and validate plate reader performance regularly. |
| High background signal in the absence of TSH stimulation. | 1. Constitutive TSHR Activity: Some cell lines expressing TSHR may exhibit high basal signaling.[8] 2. Assay Reagent Interference: Components of the cell culture medium or assay buffer may interfere with the detection method. | 1. Use of Inverse Agonists: For reducing basal activity, consider using a TSHR inverse agonist. 2. Buffer Optimization: Test different assay buffers and ensure they are compatible with your detection reagents. |
| Inhibition observed with the antagonist, but also with a vehicle control. | Solvent Toxicity: The solvent used to dissolve the antagonist (e.g., DMSO) may be toxic to the cells at the concentration used. | Perform a vehicle toxicity test to determine the maximum non-toxic concentration of the solvent. Ensure the final solvent concentration is consistent across all wells. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for various TSHR antagonists to provide context for the expected potency. Note that specific IC50 values for S37b are not widely reported due to its low activity.
| Compound | Target | Assay Type | Reported IC50 / Activity |
| S37a | Human TSHR | cAMP Accumulation | Micromolar range antagonist[9] |
| S37b | Human TSHR | cAMP Accumulation | Minor effect, significantly less potent than S37a[1][2] |
| ANTAG3 (NCGC00242364) | Human TSHR | TSH-stimulated cAMP production | 2.1 µM[10][11] |
| VA-K-14 | Human TSHR | TSH-stimulated cAMP production | 12.3 µM[4][11] |
Experimental Protocols
General Protocol for Assessing TSHR Antagonism using a cAMP Assay
This protocol outlines a typical workflow for evaluating the inhibitory effect of a compound on TSH-stimulated cAMP production in a cell-based assay.
-
Cell Seeding:
-
Culture CHO or HEK293 cells stably expressing the human TSHR.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of the TSHR antagonist (e.g., S37b, S37a) and controls in the appropriate assay buffer.
-
Remove the culture medium from the cells and add the antagonist dilutions.
-
Include wells with vehicle control (e.g., DMSO) and a positive control antagonist.
-
Pre-incubate the cells with the compounds for a specified time (e.g., 30-60 minutes) at 37°C.
-
-
TSH Stimulation:
-
Prepare a solution of bovine TSH (or recombinant human TSH) at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the TSH solution to all wells except for the unstimulated control wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase reporter assay).
-
Follow the manufacturer's instructions for the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data to the TSH-stimulated control (100% activity) and the unstimulated control (0% activity).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Control Experiment: Forskolin Stimulation
To ensure that the observed inhibition is specific to the TSHR and not due to direct inhibition of adenylate cyclase, a parallel experiment using forskolin should be performed. Forskolin directly activates adenylate cyclase, bypassing the TSHR.
-
Follow the same protocol as above, but in step 3, stimulate the cells with forskolin instead of TSH.
-
A true TSHR antagonist should not inhibit forskolin-stimulated cAMP production.[6][12]
Signaling Pathways and Experimental Workflow Diagrams
Caption: TSHR-Gs signaling pathway and the inhibitory action of S37b.
Caption: Logical workflow for troubleshooting negative TSHR antagonist results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TSH Receptor (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. selleckchem.com [selleckchem.com]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Novel Insights on Thyroid-Stimulating Hormone Receptor Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Potency of Your Compound
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low potency observed with small molecule compounds in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: My compound shows lower than expected potency in my cell-based assay. What are the initial troubleshooting steps?
A1: When encountering low potency in cell-based assays, it's crucial to systematically evaluate several factors. A logical workflow can help pinpoint the issue.
Caption: Initial troubleshooting workflow for low compound potency.
Start by verifying the compound's solubility and stability in your assay medium.[1][2][3][4][5][6] Poor solubility can lead to the actual concentration being much lower than intended.[1][2] Concurrently, assess the health and viability of your cells, as unhealthy cells can respond poorly to treatment. Next, meticulously review your assay parameters, including incubation times, reagent concentrations, and detection methods. It is also essential to confirm that your compound is reaching and interacting with its intended target within the cell.[7][8][9][10][11] Finally, consider issues inherent to the compound itself, such as degradation or metabolism by the cells.
Q2: How can I determine if my compound's solubility is the issue?
A2: Solubility is a frequent culprit for low apparent potency.[1][2] You can assess this both visually and quantitatively.
-
Visual Inspection: Prepare your highest concentration of the compound in the assay medium. Inspect the solution under a microscope for any visible precipitate.
-
Quantitative Analysis: Techniques like Nephelometry or Dynamic Light Scattering (DLS) can quantify solubility. A simpler method is to prepare a saturated solution, centrifuge to pellet undissolved compound, and measure the concentration of the supernatant using a suitable analytical method like HPLC or UV-Vis spectroscopy.
Q3: What if I suspect my compound is unstable in the assay conditions?
A3: Compound stability should be evaluated over the time course of your experiment.
-
Incubation and Analysis: Incubate your compound in the complete assay medium (including serum, if applicable) at the experimental temperature (e.g., 37°C) for the duration of your assay. At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot and analyze the concentration of the intact compound using HPLC. A significant decrease in concentration over time indicates instability.
Q4: How do I confirm that my compound is engaging its target in cells?
A4: Target engagement assays are crucial to verify that your compound interacts with its intended protein target within the cellular environment.[7][8][9][10][11] Several methods can be employed:
-
Cellular Thermal Shift Assay (CETSA): This technique is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[9][10]
-
NanoBRET™/HiBiT Assays: These are bioluminescence-based methods that can measure target engagement in live cells in real-time.
-
Western Blotting for Downstream Markers: If your target is part of a known signaling pathway, you can assess the phosphorylation state or expression level of a downstream protein to indirectly measure target engagement.
Caption: Simplified signaling pathway for target engagement validation.
Troubleshooting Guides
Guide 1: Addressing Poor Compound Solubility
If you have confirmed that your compound has low aqueous solubility, several strategies can be employed to improve its performance in cellular assays.
| Strategy | Description | Considerations |
| Co-solvent Usage | Dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO, ethanol) before diluting it into the aqueous assay medium. | The final concentration of the organic solvent should be low (typically <0.5%) to avoid solvent-induced artifacts and cytotoxicity. |
| Formulation with Excipients | Utilize solubilizing agents such as cyclodextrins or surfactants (e.g., Tween-80, Pluronic F-68).[4][5] | The choice of excipient depends on the compound's properties and the specifics of the assay. Compatibility with the cell type and assay readout must be verified. |
| Sonication | Use of an ultrasonic bath can help to break down small aggregates and improve dissolution. | This is often a temporary solution, and the compound may precipitate out over time. |
| pH Adjustment | For ionizable compounds, adjusting the pH of the medium can significantly increase solubility. | Ensure the final pH is within the physiological tolerance of your cells and does not affect the assay performance. |
Guide 2: Optimizing Cell-Based Assay Parameters
The conditions of your cell-based assay can significantly impact the apparent potency of a compound.[12]
| Parameter | Troubleshooting Steps | Rationale |
| Cell Density | Test a range of cell seeding densities. | High cell densities can lead to rapid depletion of nutrients or the compound itself. Low densities may result in a weak assay signal. |
| Incubation Time | Vary the compound incubation time (e.g., 24, 48, 72 hours). | Some compounds may require a longer duration to exert their biological effect, while others might be metabolized or degraded over longer periods. |
| Serum Concentration | Test the effect of different serum concentrations in your medium. | High protein binding in serum can reduce the free concentration of your compound available to interact with the cells. |
| Assay Readout Window | Ensure your assay readout is within the linear range of detection. | A saturated signal can mask the true potency of a compound. Perform a standard curve with a positive control to confirm the dynamic range. |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for assessing target engagement in intact cells.
Materials:
-
Cells expressing the target protein
-
Your compound of interest
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Equipment for heat shock (e.g., PCR thermocycler, water bath)
-
Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with your compound at various concentrations or with a vehicle control. Incubate for a time sufficient for compound uptake and target binding (e.g., 1-2 hours).
-
-
Heat Shock:
-
After incubation, wash the cells with PBS to remove excess compound.
-
Resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Apply a temperature gradient to the cell suspensions for a fixed time (e.g., 3 minutes). The temperature range should span the melting temperature of the target protein.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble, non-denatured proteins.
-
Quantify the amount of the target protein in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for each compound concentration.
-
A shift in the melting curve to a higher temperature in the presence of your compound indicates target stabilization and therefore, engagement.
-
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: In Vitro Compound Stability Assay
This protocol outlines a method to assess the chemical stability of your compound in cell culture medium.
Materials:
-
Your compound of interest
-
Complete cell culture medium (with serum, if applicable)
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO).
-
Spike the compound into pre-warmed complete cell culture medium to achieve the final desired concentration.
-
Prepare a control sample of the compound in a stable buffer (e.g., PBS) at the same concentration.
-
-
Incubation:
-
Place the samples in an incubator at 37°C with 5% CO2.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
-
Sample Analysis:
-
Immediately stop any potential degradation by, for example, adding an excess of cold acetonitrile to precipitate proteins and dilute the sample.
-
Centrifuge the samples to pellet any precipitate.
-
Analyze the supernatant by HPLC to determine the concentration of the intact compound.
-
-
Data Analysis:
-
Plot the percentage of the initial compound concentration remaining over time.
-
A significant decrease in the concentration in the cell culture medium compared to the control buffer indicates instability.
-
This technical support guide provides a starting point for addressing low potency issues with your compound. Remember that a systematic and well-controlled experimental approach is key to identifying and resolving the underlying cause.
References
- 1. caymanchem.com [caymanchem.com]
- 2. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 3. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Cell-Based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. revvity.co.jp [revvity.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. cellarisbio.com [cellarisbio.com]
- 12. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S37b versus other small molecule TSHR antagonists
A Comprehensive Comparison of S37b and Other Small Molecule TSHR Antagonists
Introduction
The thyrotropin receptor (TSHR) is a key G protein-coupled receptor in thyroid physiology and the primary autoantigen in Graves' disease. In this autoimmune disorder, stimulating TSHR autoantibodies lead to hyperthyroidism and, in many cases, Graves' orbitopathy. Small molecule antagonists of the TSHR represent a promising therapeutic strategy to directly target the underlying cause of the disease. This guide provides a detailed comparison of S37b, a small molecule TSHR antagonist, with other notable compounds in its class, including its more active enantiomer S37a, ANTAG3, NCGC00161856, and NCGC00229600.
Data Presentation
The following tables summarize the available quantitative data for the selected small molecule TSHR antagonists, focusing on their in vitro potency and selectivity.
Table 1: In Vitro Potency of Small Molecule TSHR Antagonists
| Compound | Target | Assay | IC50 | Reference |
| S37b | TSHR | cAMP Accumulation | Minor inhibitory effect | [1][2] |
| S37a | hTSHR | cAMP Accumulation | ~20 µM | [3] |
| mTSHR | cAMP Accumulation | 40 µM | [3] | |
| ANTAG3 | hTSHR | TSH-stimulated cAMP production | 2.1 µM | [4][5] |
| NCGC00161856 | hTSHR | Basal cAMP production | 3.0 µM | [6] |
| hTSHR | TSH-stimulated cAMP production | 0.78 µM | [6] | |
| NCGC00229600 | hTSHR | Basal and TSH-stimulated cAMP | 53% inhibition at 30 µM | [7][8] |
Table 2: Selectivity of Small Molecule TSHR Antagonists
| Compound | Off-Target | Assay | Effect | Reference |
| S37a | Follitropin Receptor (FSHR) | Not specified | No effect | [9] |
| Lutropin Receptor (LHR) | Not specified | No effect | [9] | |
| ANTAG3 | LHR | cAMP production | >30 µM (IC50) | [4][10] |
| FSHR | cAMP production | >30 µM (IC50) | [4][10] |
Table 3: In Vivo Data for Selected Small Molecule TSHR Antagonists
| Compound | Animal Model | Administration | Key Findings | Reference |
| S37a | SWISS (CD1) mice | 10 mg/kg (oral gavage) | 53% oral bioavailability, half-life of 2.9 hours. No toxicity reported. | [3] |
| ANTAG3 | Female BALB/c mice (TRH-induced hyperthyroidism) | 2 mg/mouse/day (i.p. osmotic pump for 3 days) | Lowered serum free T4 by 44%. | [4][5] |
| Female BALB/c mice (M22-induced hyperthyroidism) | Single daily i.p. injection for 3 days | Lowered serum free T4 by 38%. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below.
Competitive Binding Assay
Objective: To determine the ability of a test compound to compete with a radiolabeled ligand for binding to the TSHR.
General Protocol:
-
Cell Culture: HEK293 cells stably expressing the human TSHR (HEK-hTSHR) are cultured to confluence in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a binding buffer.
-
Assay Setup: In a 96-well plate, membrane preparations are incubated with a constant concentration of a radiolabeled TSHR ligand (e.g., ¹²⁵I-TSH) and varying concentrations of the unlabeled test compound.
-
Incubation: The plate is incubated for a specific time at a controlled temperature to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.
Mandatory Visualization
Signaling Pathway of TSHR and Site of Action for Small Molecule Antagonists
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TSHR antagonist S37b - Immunomart [immunomart.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Thyrotropin receptor antagonists and inverse agonists, and their potential application to thyroid diseases [jstage.jst.go.jp]
- 7. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the TSH Receptor Antagonists S37b and ANTAG3
For Immediate Release
[City, State] – November 7, 2025 – In the landscape of thyroid research and drug development, the quest for effective and selective thyrotropin receptor (TSHR) antagonists is paramount for the potential treatment of autoimmune thyroid disorders such as Graves' disease. This guide provides a detailed comparative analysis of two such antagonists, S37b and ANTAG3, focusing on their efficacy, mechanism of action, and the experimental data supporting their characterization.
Introduction to S37b and ANTAG3
ANTAG3 is a small molecule, drug-like antagonist of the TSH receptor that has demonstrated selectivity and in vivo activity in mouse models.[1] It was developed through chemical modification of a previously reported TSHR antagonist.[1]
S37b is the enantiomer of a highly selective, small-molecule TSHR antagonist known as S37a. Enantiomers are stereoisomers that are mirror images of each other. In the case of S37a and S37b, their three-dimensional structures are non-superimposable, which can lead to significant differences in their biological activity.
Efficacy Comparison
Experimental data reveals a stark contrast in the efficacy of ANTAG3 and S37b as TSH receptor antagonists. ANTAG3 has been shown to be an effective inhibitor of TSHR signaling, whereas S37b is characterized as the less effective enantiomer of S37a, exhibiting only a minor inhibitory effect on the TSH receptor.[2]
| Compound | Target | IC50 | Key In Vivo Efficacy Findings | Selectivity |
| ANTAG3 | TSH Receptor | 2.1 μM[1][3][4] | - Lowered serum free T4 by 44% in TRH-treated mice.[1][3][4]- Lowered serum free T4 by 38% in M22-treated mice.[1][5] | Selective for TSHR over LH and FSH receptors (IC50 > 30 μM).[1][3][4] |
| S37a | TSH Receptor | ~20 μM (human TSHR)[5][6][7]40 μM (mouse TSHR)[5][6][7] | - Showed a remarkable 53% oral bioavailability in mice.[1][5][6] | Highly selective for TSHR; does not affect follitropin and lutropin receptors.[1][8] |
| S37b | TSH Receptor | Data not available; described as having only a "minor effect" for TSHR inhibition.[2][9][10] | Not applicable due to low in vitro efficacy. | Not detailed due to low primary activity. |
Mechanism of Action and Signaling Pathway
Both ANTAG3 and S37b are designed to act as antagonists at the thyrotropin receptor (TSHR), a G protein-coupled receptor (GPCR). The primary signaling pathway activated by TSH binding to the TSHR is the Gs-adenylyl cyclase-cAMP pathway. TSHR can also couple to Gq, activating the phospholipase C (PLC) pathway. As antagonists, these compounds are expected to inhibit TSH-stimulated signaling cascades.
TSH Receptor Signaling Pathway and Points of Antagonism.
Experimental Protocols
In Vitro cAMP Production Assay (ANTAG3)
The inhibitory activity of ANTAG3 on TSH-stimulated cAMP production was assessed using a model cell system.[1]
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably expressing the human TSH receptor were used.[4]
-
Pre-incubation: Cells were pre-incubated with varying concentrations of ANTAG3 for 20 minutes in Hank's Balanced Salt Solution (HBSS).[4]
-
Stimulation: Following pre-incubation, cells were stimulated with an EC50 concentration of bovine TSH (1.8 nM) in the presence of the different ANTAG3 concentrations and a phosphodiesterase inhibitor (IBMX).[4]
-
Measurement: After 60 minutes of stimulation, intracellular cAMP levels were measured to determine the inhibitory effect of ANTAG3.[4]
References
- 1. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A selective TSH receptor antagonist inhibits stimulation of thyroid function in female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Selective TSH Receptor Antagonist Inhibits Stimulation of Thyroid Function in Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting TSH and IGF-1 Receptors to Treat Thyroid Eye Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. TSHR antagonist S37b Datasheet DC Chemicals [dcchemicals.com]
Validating the Specific Effects of S37a Using the Inactive Analog S37b
In drug discovery and development, ensuring that the observed biological effects of a compound are due to its specific interaction with the intended target is a critical validation step.[1][2][3] A common and effective strategy for this is the use of a structurally similar but biologically inactive analog as a negative control.[2] This guide compares the active compound S37a with its inactive counterpart, S37b, to demonstrate the specific on-target effects of S37a.
Compound Profiles
| Compound | Description | Purpose |
| S37a | An active investigational compound designed to inhibit Target X. | To elicit a therapeutic effect through specific binding and inhibition of Target X. |
| S37b | A structurally similar analog of S37a, designed to be biologically inactive against Target X. | To serve as a negative control, differentiating specific on-target effects of S37a from non-specific or off-target effects. |
Experimental Rationale
The core principle of this validation approach is that any biological effect observed with S37a but not with S37b can be attributed to the specific activity of S37a on its intended target.[2] This guide presents data from three key experimental areas: target engagement, downstream signaling pathway modulation, and cellular phenotypic changes.
Target Engagement
Target engagement assays directly measure the binding of a compound to its intended target protein.[1][4][5] A cellular thermal shift assay (CETSA) was employed to assess the in-cell binding of S37a and S37b to Target X.[1][6] CETSA measures the thermal stability of a protein, which typically increases upon ligand binding.[6]
Table 1: Target Engagement Measured by Cellular Thermal Shift Assay (CETSA)
| Compound | Concentration (µM) | Target X Melting Temperature (°C) | Change in Melting Temp (ΔTm) |
| Vehicle (DMSO) | - | 52.3 | - |
| S37a | 1 | 58.7 | +6.4 |
| S37a | 10 | 62.1 | +9.8 |
| S37b | 1 | 52.5 | +0.2 |
| S37b | 10 | 52.4 | +0.1 |
The data clearly indicates that S37a induces a significant, dose-dependent thermal stabilization of Target X, confirming direct engagement. In contrast, S37b shows no meaningful change in the melting temperature of Target X, demonstrating its inability to bind the target in a cellular context.
Experimental Workflow for Target Engagement Validation
Downstream Signaling Pathway Modulation
To further validate the on-target activity of S37a, the phosphorylation status of a key downstream protein, Protein Y, was assessed. Inhibition of Target X by S37a is hypothesized to decrease the phosphorylation of Protein Y.
Table 2: Modulation of Downstream Signaling
| Compound | Concentration (µM) | p-Protein Y / Total Protein Y Ratio |
| Vehicle (DMSO) | - | 1.00 |
| S37a | 1 | 0.45 |
| S37a | 10 | 0.12 |
| S37b | 1 | 0.98 |
| S37b | 10 | 0.95 |
As shown in the table, S37a significantly reduces the phosphorylation of Protein Y in a dose-dependent manner, consistent with its on-target inhibitory activity. S37b, the inactive analog, has no effect on the phosphorylation of Protein Y, confirming that the observed signaling modulation is a specific consequence of Target X inhibition by S37a.
Signaling Pathway Diagram
Cellular Phenotypic Effects
The ultimate validation of a drug's specific effect is the observation of a cellular phenotype consistent with its mechanism of action. In this case, inhibition of the Target X pathway is expected to reduce cell viability.
Table 3: Effect on Cell Viability
| Compound | Concentration (µM) | Cell Viability (%) |
| Vehicle (DMSO) | - | 100 |
| S37a | 1 | 75 |
| S37a | 10 | 42 |
| S37b | 1 | 98 |
| S37b | 10 | 97 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Cells were seeded in 10 cm plates and cultured overnight. The next day, cells were treated with either Vehicle (DMSO), S37a, or S37b at the indicated concentrations for 2 hours.
-
Heating: After treatment, cells were harvested, washed with PBS, and resuspended in PBS. The cell suspension was aliquoted into PCR tubes and heated individually to a range of temperatures (40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: The heated cell suspensions were lysed by three freeze-thaw cycles. The soluble fraction was separated from the insoluble fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis: The supernatant (soluble fraction) was collected, and protein concentration was determined. Equal amounts of protein were loaded onto an SDS-PAGE gel, transferred to a nitrocellulose membrane, and probed with an antibody specific for Target X.[7]
Western Blot for p-Protein Y
-
Sample Preparation: Cells were treated with the compounds for 4 hours. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Electrophoresis and Transfer: Protein concentration was determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% BSA in TBST for 1 hour at room temperature.[7] The membrane was then incubated overnight at 4°C with primary antibodies for p-Protein Y and total Protein Y.[7]
-
Detection: After washing, the membrane was incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.[8] The signal was detected using an ECL substrate and imaged. Band intensities were quantified using ImageJ software.
Cell Viability Assay
-
Cell Seeding and Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of S37a or S37b for 48 hours.
-
MTT Assay: After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 3 hours at 37°C.[9] The resulting formazan crystals were dissolved in DMSO.[9]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.[9] Cell viability was expressed as a percentage relative to the vehicle-treated control cells.
References
- 1. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 2. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 9. broadpharm.com [broadpharm.com]
Comparative analysis of S37b and monoclonal antibody TSHR inhibitors
A Comparative Analysis of S37b and Monoclonal Antibody TSHR Inhibitors for Researchers and Drug Development Professionals
This guide provides a detailed comparison between the small-molecule compound S37b and monoclonal antibody-based inhibitors of the Thyroid Stimulating Hormone Receptor (TSHR). The information is intended for researchers, scientists, and professionals involved in drug development in the field of endocrinology, particularly for conditions such as Graves' disease and Graves' orbitopathy.
Introduction to TSHR Inhibitors
The Thyroid Stimulating Hormone Receptor (TSHR) is a key G-protein coupled receptor in the thyroid gland, regulating thyroid hormone production. In autoimmune conditions like Graves' disease, stimulating autoantibodies chronically activate the TSHR, leading to hyperthyroidism. TSHR is also implicated in the pathogenesis of Graves' orbitopathy. Consequently, inhibiting the TSHR is a primary therapeutic strategy. Two major classes of inhibitors have been developed: small-molecule antagonists and monoclonal antibodies.
S37b is the less effective enantiomer of S37a, a novel, highly selective small-molecule TSHR antagonist.[1][2] While S37a shows micromolar antagonist activity, S37b exhibits only a minor inhibitory effect on the TSHR.[1][2] Small-molecule antagonists like S37a are noted for their potential for oral bioavailability.[3]
Monoclonal antibody (mAb) TSHR inhibitors , such as K1-70, are large protein therapeutics that can act as competitive antagonists, blocking the binding of TSH and stimulating autoantibodies to the receptor.[4][5] These antibodies are characterized by high affinity and specificity for the TSHR.[4]
Quantitative Performance Data
Direct head-to-head comparative studies providing quantitative data for S37b and monoclonal antibody TSHR inhibitors are limited. The following tables summarize available data for the active enantiomer S37a and the representative monoclonal antibody K1-70. S37b's activity is qualitatively described as significantly lower than S37a.
| Inhibitor | Type | Reported IC50 / Affinity | Target | Reference |
| S37a | Small Molecule | Micromolar antagonist of TSH-induced cAMP accumulation | Human TSHR | [3] |
| S37b | Small Molecule | Minor inhibitory effect (less effective enantiomer of S37a) | Human TSHR | [1][2] |
| K1-70 | Human Monoclonal Antibody | High affinity (4 x 10¹⁰ mol/L) | Human TSHR | [4] |
Note: The reported values are from different studies and methodologies, so direct comparison should be made with caution.
Mechanism of Action
S37a , the active counterpart to S37b, acts as a non-competitive, allosteric antagonist.[6] It binds to a pocket within the transmembrane domain of the TSHR, distinct from the orthosteric site where TSH and stimulating antibodies bind.[6] This allosteric modulation prevents the conformational changes required for receptor activation.
Monoclonal antibody inhibitors like K1-70 function as competitive antagonists. They bind to the extracellular domain of the TSHR, directly blocking the binding of TSH and thyroid-stimulating autoantibodies (TSAbs), thereby preventing receptor activation.[4][5] Some monoclonal antibodies can also act as inverse agonists, reducing the basal activity of the receptor.[7]
Experimental Protocols
The primary in vitro method for evaluating the performance of TSHR inhibitors is the measurement of cyclic adenosine monophosphate (cAMP) production in cells expressing the human TSHR.
General Protocol for cAMP Inhibition Assay
-
Cell Culture:
-
HEK293 (Human Embryonic Kidney 293) cells stably transfected with the human TSHR gene are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well or 384-well plates and grown to an appropriate confluency.
-
-
Inhibitor Treatment:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
Cells are pre-incubated with varying concentrations of the TSHR inhibitor (S37b, S37a, or monoclonal antibody) for a defined period (e.g., 30 minutes) at 37°C.
-
-
TSHR Stimulation:
-
Following pre-incubation, cells are stimulated with a known agonist, such as bovine TSH or a stimulating monoclonal antibody (e.g., M22), at a concentration that elicits a submaximal response (e.g., EC80).
-
The stimulation is carried out in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The incubation typically lasts for 30-60 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
The results are expressed as a percentage of the maximal response to the agonist in the absence of the inhibitor.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TSHR signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: TSHR signaling pathway and points of inhibition.
Caption: Experimental workflow for TSHR inhibitor screening.
Summary and Conclusion
S37b, as the less effective enantiomer of S37a, demonstrates minimal TSHR inhibitory activity. In contrast, monoclonal antibodies like K1-70 are potent antagonists with high binding affinity. The choice between a small-molecule inhibitor and a monoclonal antibody for therapeutic development involves a trade-off between factors such as oral bioavailability, manufacturing cost, and potential for immunogenicity. While S37b itself may not be a primary therapeutic candidate, the development of its active counterpart, S37a, highlights the potential of small molecules to selectively target the TSHR. Monoclonal antibodies represent a more established therapeutic modality with proven clinical efficacy for various targets. Further head-to-head studies are necessary for a definitive comparison of their therapeutic potential in treating TSHR-mediated diseases.
References
- 1. Quantitative High Throughput Screening Using a Live Cell cAMP Assay Identifies Small Molecule Agonists of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Highly Thyrotropin Receptor-Selective Small-Molecule Antagonist with Potential for the Treatment of Graves' Orbitopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TSH receptor specific monoclonal autoantibody K1‐70TM targeting of the TSH receptor in subjects with Graves' disease and Graves' orbitopathy—Results from a phase I clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. Modulating TSH Receptor Signaling for Therapeutic Benefit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Benchmarking S37b: A Comparative Analysis Against Known TSHR Inverse Agonists
For Immediate Release
This guide provides a detailed comparative analysis of S37b, a thyroid-stimulating hormone receptor (TSHR) antagonist, against established TSHR inverse agonists. This document is intended for researchers, scientists, and drug development professionals working on TSHR modulation for therapeutic applications.
The thyroid-stimulating hormone receptor is a key regulator of thyroid function, and its dysregulation is implicated in various thyroid disorders. Inverse agonists, which suppress the basal, ligand-independent activity of the receptor, are of significant interest for conditions characterized by constitutive TSHR activation. This guide benchmarks the performance of S37b against other known TSHR inverse agonists, supported by available experimental data.
Comparative Analysis of TSHR Inverse Agonists
The following table summarizes the available quantitative data for S37b and known TSHR inverse agonists. It is important to note that S37b is the less effective enantiomer of S37a, and its inhibitory activity is reported to be minor.[1][2][][4][5]
| Compound | Type | Target | Reported Activity | Reference |
| S37b | Small Molecule Antagonist | TSHR | Minor inhibitory effect | [1][2][][4][5] |
| S37a | Small Molecule Antagonist | human TSHR, mouse TSHR | IC50: ~20 µM (hTSHR), 40 µM (mTSHR) | [6] |
| NCGC00229600 | Small Molecule Inverse Agonist | TSHR | Inhibits basal cAMP production by 53% at 30 µM | [7] |
| ML224 | Small Molecule Antagonist | TSHR | IC50: 2.1 µM | [7] |
| VA-K-14 | Small Molecule Antagonist | TSHR | IC50: 12.3 µM | [7] |
| Org 274179-0 | Small Molecule Inverse Agonist | TSHR | Potent antagonist with nanomolar IC50 | [7] |
TSHR Signaling Pathway
The TSHR, a G protein-coupled receptor, primarily signals through two main pathways upon activation by TSH: the Gs alpha subunit (Gαs) pathway and the Gq/11 alpha subunit (Gαq/11) pathway. The Gαs pathway activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). The Gαq/11 pathway activates phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and activate Protein Kinase C (PKC).
Experimental Protocols
The primary method for evaluating the activity of TSHR inverse agonists is the measurement of intracellular cyclic AMP (cAMP) levels in cells engineered to express the human TSHR.
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK) 293 cells are a common choice for stably or transiently expressing the full-length human TSHR cDNA.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
-
For stable expression, cells are transfected with a vector containing the TSHR cDNA and a selection marker, followed by selection with the appropriate antibiotic.
cAMP Accumulation Assay:
-
Cell Seeding: TSHR-expressing cells are seeded into multi-well plates and allowed to adhere overnight.
-
Pre-incubation: The growth medium is replaced with a serum-free medium or buffer containing a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP. Cells are incubated for a defined period.
-
Compound Treatment: The test compounds (e.g., S37b, known inverse agonists) are added to the wells at various concentrations. For antagonist activity assessment, cells are co-incubated with TSH.
-
Incubation: The cells are incubated with the compounds for a specific duration (e.g., 30-60 minutes) at 37°C.
-
Cell Lysis: The incubation is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is quantified using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The results are typically expressed as a percentage of the basal or TSH-stimulated cAMP response. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Experimental Workflow for Benchmarking TSHR Inverse Agonists
The following diagram illustrates a typical workflow for comparing the performance of a test compound like S37b against a known TSHR inverse agonist.
Conclusion
Based on available data, S37b demonstrates only minor inhibitory activity at the TSHR, particularly when compared to its more potent enantiomer, S37a, and other well-characterized inverse agonists like NCGC00229600.[1][2][][4][5][6][7] Further quantitative studies are necessary to precisely determine the IC50 of S37b and to fully elucidate its potential as a TSHR modulator. The experimental protocols and workflows described herein provide a standardized framework for conducting such comparative analyses. This information is critical for the rational design and development of novel therapeutics targeting the TSHR.
References
Safety Operating Guide
Personal protective equipment for handling TSHR antagonist S37b
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the TSHR antagonist S37b. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Compound Information
This compound is a small molecule used in thyroid function research.[1][2][3] It is the less effective enantiomer of TSHR antagonist S37a.[1][2] While the supplier's Safety Data Sheet (SDS) classifies S37b as not a hazardous substance or mixture, it is imperative to handle it with care, following standard laboratory safety protocols for chemical compounds.
| Property | Value |
| Chemical Formula | C25H20N2O3S2 |
| Molecular Weight | 460.57 g/mol |
| CAS Number | 2143452-22-4 |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in DMSO |
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling any chemical.[4] However, the following PPE is recommended as a minimum requirement when working with S37b in a powder form to prevent skin and eye contact and inhalation.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or safety goggles.[5] A face shield should be worn over safety glasses if there is a significant risk of splashing. | Protects eyes from airborne powder particles and accidental splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact with the chemical. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a fume hood. If weighing or handling large quantities of powder that may become airborne, a dust mask or a respirator may be necessary. | Minimizes the risk of inhaling fine particles. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Handling and Storage Procedures
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powder form to minimize inhalation risk.
-
Avoid creating dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound.
-
After handling, wash hands thoroughly with soap and water.[6]
-
Do not eat, drink, or smoke in the laboratory area.[7]
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Consult the product datasheet for specific storage temperature recommendations.
Disposal Plan
Dispose of S37b and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Workflow
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
TSHR Signaling Pathway
The Thyroid-Stimulating Hormone Receptor (TSHR) is a G protein-coupled receptor (GPCR) that, upon binding of Thyroid-Stimulating Hormone (TSH), primarily activates two main signaling pathways: the Gαs/adenylyl cyclase pathway and the Gαq/phospholipase C pathway.[2][8][9]
References
- 1. academic.oup.com [academic.oup.com]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. PPE and Safety for Chemical Handling [acsmaterial.com]
- 4. PPE for Powder Coating - Stay Protected While Powder Coating [int-enviroguard.com]
- 5. nspcoatings.co.uk [nspcoatings.co.uk]
- 6. uwlax.edu [uwlax.edu]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. A Signaling Network of Thyroid-Stimulating Hormone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
